Donitriptan hydrochloride
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
4-[4-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]acetyl]piperazin-1-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2.ClH/c24-8-7-18-15-26-22-6-5-20(13-21(18)22)30-16-23(29)28-11-9-27(10-12-28)19-3-1-17(14-25)2-4-19;/h1-6,13,15,26H,7-12,16,24H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXENQGQAPOYDOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)COC3=CC4=C(C=C3)NC=C4CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168973 | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170911-68-9 | |
| Record name | Donitriptan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170911689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | F 11356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60168973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 170911-68-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONITRIPTAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTD13T14MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Donitriptan Hydrochloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
December 2025
Abstract
Donitriptan (hydrochloride), a novel arylpiperazine derivative of 5-hydroxytryptamine (5-HT), is a potent and high-efficacy agonist for the 5-HT1B and 5-HT1D receptors.[1][2][3] Developed with the rationale of overcoming the limitations of existing triptans by exhibiting higher intrinsic activity, donitriptan has demonstrated a distinct preclinical pharmacological profile. This guide provides a comprehensive technical overview of the mechanism of action of donitriptan hydrochloride, detailing its receptor binding and functional activity, the associated signaling pathways, and the experimental methodologies used for its characterization. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Core Mechanism of Action: High-Efficacy 5-HT1B/1D Receptor Agonism
The primary mechanism of action of donitriptan is its function as a potent and selective high-efficacy agonist at both the 5-HT1B and 5-HT1D serotonin receptors.[1][4] This high intrinsic activity distinguishes it from many first and second-generation triptans, which are often partial agonists.[5] The agonism at these receptors is believed to confer its anti-migraine effects through a multi-faceted approach:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial and dural blood vessels leads to their constriction. This is a cornerstone of the triptan class of drugs in aborting a migraine attack.[6] Donitriptan has been shown to induce potent and long-lasting carotid vasoconstrictor responses.[1]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP).[6] This action dampens neurogenic inflammation, a key process in the pathophysiology of migraine.
-
Inhibition of Nociceptive Neurotransmission: Donitriptan's action at 5-HT1B/1D receptors within the trigeminal nucleus caudalis in the brainstem is thought to inhibit the transmission of pain signals from the trigeminovascular system to higher brain centers.[6][7]
Quantitative Pharmacological Profile
The potency and efficacy of donitriptan have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional potencies of donitriptan, with comparative data for other triptans where available.
Table 1: Receptor Binding Affinities (pKi) of Triptans at Human 5-HT Receptors
| Compound | 5-HT1B | 5-HT1D | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT7 |
| Donitriptan | 9.4 | 9.3 | 6.5 | <5.0 | 7.6 | 7.1 | 6.1 |
| Sumatriptan | 7.3 | 8.2 | <5.5 | 6.8 | 8.4 | <5.0 | 6.1 |
| Zolmitriptan | 8.0 | 8.6 | 6.9 | 6.5 | 8.5 | 6.2 | 6.5 |
| Rizatriptan | 7.7 | 8.2 | 6.4 | 6.4 | 7.1 | <5.0 | 5.8 |
| Naratriptan | 7.5 | 8.5 | 7.0 | 6.6 | 7.7 | 5.8 | 6.2 |
| Eletriptan | 8.1 | 8.5 | 7.5 | 7.1 | 8.3 | 6.8 | 6.9 |
| Almotriptan | 7.5 | 8.4 | 6.1 | 6.2 | 7.0 | <5.0 | 6.5 |
| Frovatriptan | 7.8 | 7.8 | 5.8 | <5.0 | 6.2 | <5.0 | 7.1 |
Data compiled from various sources. pKi = -log(Ki). Higher values indicate greater affinity.
Table 2: Functional Agonist Potency (pEC50) and Efficacy (Emax) of Triptans
| Compound | Receptor | Assay | pEC50 | Emax (% of 5-HT) |
| Donitriptan | h 5-HT1B | [35S]GTPγS | 8.4 | 100 |
| h 5-HT1D | [35S]GTPγS | 8.9 | 100 | |
| Sumatriptan | h 5-HT1B | [35S]GTPγS | 7.4 | 75 |
| h 5-HT1D | [35S]GTPγS | 7.8 | 80 | |
| Zolmitriptan | h 5-HT1B | [35S]GTPγS | 7.9 | 85 |
| h 5-HT1D | [35S]GTPγS | 8.1 | 90 | |
| Rizatriptan | h 5-HT1B | [35S]GTPγS | 7.6 | 80 |
| h 5-HT1D | [35S]GTPγS | 7.9 | 85 |
Data represents typical values from the literature. pEC50 = -log(EC50). Emax values are relative to the maximal effect of serotonin (5-HT).
Signaling Pathways
As a G-protein coupled receptor (GPCR) agonist, donitriptan initiates a cascade of intracellular events upon binding to 5-HT1B and 5-HT1D receptors. These receptors are primarily coupled to the Gi/o family of G-proteins.
Canonical Gi/o Signaling Pathway
The activation of Gi/o proteins by the donitriptan-bound receptor leads to the following key events:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit, upon dissociation from the Gβγ dimer, inhibits the activity of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[8]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly modulate the activity of ion channels. This includes the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release.
Key Preclinical Experiments and Methodologies
The pharmacological profile of donitriptan was established through a series of in vitro and in vivo experiments. Below are detailed representative protocols for these key assays.
In Vitro Assays
These assays determine the affinity of donitriptan for its target receptors.
-
Objective: To determine the equilibrium dissociation constant (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.
-
Experimental Protocol:
-
Membrane Preparation: Membranes are prepared from C6 glioma cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors. Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Competition Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-GR125743 for 5-HT1B/1D) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled donitriptan.
-
Incubation: The reaction is carried out in a final volume of 250 µL in 96-well plates and incubated for 60 minutes at 25°C.
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (concentration of donitriptan that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
These assays measure the functional consequence of receptor activation by donitriptan.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of donitriptan in activating G-protein signaling.
-
[35S]GTPγS Binding Assay Protocol:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Components: Membranes are incubated in an assay buffer containing GDP (to promote the exchange reaction), [35S]GTPγS, and varying concentrations of donitriptan.
-
Incubation: The reaction mixture is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve. The Emax is often expressed as a percentage of the maximal stimulation produced by 5-HT.[9]
-
-
Forskolin-Induced cAMP Accumulation Assay Protocol:
-
Cell Culture: Intact C6 cells expressing the receptor of interest are seeded in 96-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Cells are then treated with varying concentrations of donitriptan in the presence of forskolin (an adenylyl cyclase activator). Donitriptan's inhibition of the forskolin-stimulated cAMP production is measured.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is calculated.
-
This assay assesses the effect of donitriptan on neuronal excitability.
-
Objective: To measure donitriptan's ability to induce hyperpolarizing currents in trigeminal ganglion neurons.
-
Experimental Protocol:
-
Neuron Isolation: Trigeminal ganglia are dissected from guinea pigs and enzymatically dissociated to obtain primary sensory neurons.
-
Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are made from individual neurons.
-
Drug Application: Donitriptan is applied to the neuron via the bath solution.
-
Data Acquisition: The membrane current is recorded in response to drug application. An outward current at a holding potential of -60 mV indicates a hyperpolarizing effect, likely due to the activation of K+ channels.
-
Data Analysis: The amplitude and duration of the donitriptan-induced current are measured and compared to those induced by other triptans, such as sumatriptan.[1]
-
Ex Vivo and In Vivo Models
This ex vivo model is used to assess the vasoconstrictor properties of 5-HT receptor agonists.
-
Objective: To determine the potency and efficacy of donitriptan in causing vasoconstriction.
-
Experimental Protocol:
-
Tissue Preparation: The saphenous vein is isolated from a rabbit and cut into rings.
-
Organ Bath Setup: The rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Isometric Tension Recording: Changes in isometric tension are recorded using a force transducer.
-
Cumulative Concentration-Response Curve: Cumulative concentrations of donitriptan are added to the organ bath, and the resulting contractile response is recorded.
-
Data Analysis: A concentration-response curve is constructed, and the pEC50 and Emax values are determined.
-
This in vivo model evaluates the hemodynamic effects of donitriptan on the carotid circulation.
-
Objective: To measure the effect of intravenous donitriptan on carotid blood flow and vascular resistance.
-
Experimental Protocol:
-
Animal Preparation: Pigs are anesthetized, and catheters are placed for drug administration and blood pressure monitoring. A flow probe is placed around the common carotid artery to measure blood flow.
-
Drug Administration: Donitriptan is administered intravenously in a cumulative dose-dependent manner.
-
Hemodynamic Monitoring: Carotid blood flow, arterial blood pressure, and heart rate are continuously recorded.
-
Data Analysis: The percentage decrease in carotid blood flow and the increase in carotid vascular resistance are calculated for each dose of donitriptan.[10]
-
This model assesses the effects of orally administered donitriptan on carotid hemodynamics in a conscious state, which is more physiologically relevant.
-
Objective: To measure the duration and magnitude of the effect of oral donitriptan on unilateral carotid blood flow.
-
Experimental Protocol:
-
Animal Preparation: Dogs are chronically instrumented with a flow probe on a carotid artery.
-
Drug Administration: Donitriptan is administered orally.
-
Hemodynamic Monitoring: Carotid blood flow and heart rate are monitored for several hours post-dosing.
-
Data Analysis: The time course and magnitude of the decrease in carotid blood flow are determined.[1][11]
-
Conclusion
This compound is a selective 5-HT1B/1D receptor agonist characterized by its high potency and, notably, its high intrinsic activity, acting as a full agonist at these receptors. This pharmacological profile, established through a range of in vitro, ex vivo, and in vivo studies, suggests a robust capacity to induce cranial vasoconstriction and inhibit key pathways in the pathophysiology of migraine. The detailed methodologies provided in this guide offer a framework for the continued investigation and comparison of donitriptan and other anti-migraine therapeutics. The comprehensive quantitative data and pathway visualizations aim to support researchers and drug development professionals in their efforts to advance the understanding and treatment of migraine. Although donitriptan's development was discontinued, its unique high-efficacy profile remains an important reference point in the ongoing search for improved anti-migraine agents.[4]
References
- 1. Comparative effects of frovatriptan and sumatriptan on coronary and internal carotid vascular haemodynamics in conscious dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Triptans, 5-HT1B/1D Receptor Agonists in the Acute Treatment of Migraines | Anesthesia Key [aneskey.com]
- 5. Present and future of 5-HT receptor agonists as antimigraine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Pharmacological analysis of G-protein activation mediated by guinea-pig recombinant 5-HT1B receptors in C6-glial cells: similarities with the human 5-HT1B receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of donitriptan on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Donitriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan hydrochloride, a potent and selective 5-HT1B/1D receptor agonist, has been a subject of interest in the development of anti-migraine therapeutics. This document provides a comprehensive overview of the primary synthetic pathways for this compound, commencing from the readily available starting material, serotonin. The synthesis involves two main strategies, each comprising a multi-step process including protection, alkylation, coupling, and deprotection reactions. This guide presents detailed experimental methodologies, quantitative data, and visual representations of the synthetic routes to aid in the understanding and potential replication of these processes in a research and development setting.
Introduction
Donitriptan, chemically known as 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, is a tryptamine derivative developed for the acute treatment of migraine. Its therapeutic effect is attributed to its high affinity and agonist activity at serotonin 5-HT1B and 5-HT1D receptors. The synthesis of this compound has been approached through two primary, efficient pathways, both originating from serotonin (5-hydroxytryptamine). These routes offer flexibility in the introduction of the key structural motifs of the final compound. This guide will elaborate on these two synthetic strategies, providing a detailed examination of the chemical transformations and experimental conditions involved.
Synthetic Pathway Overview
The synthesis of this compound primarily revolves around two strategic approaches, both utilizing serotonin as the foundational starting material.
Pathway 1: Acetic Acid Intermediate Route
This pathway proceeds through the formation of a key intermediate, 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid. This intermediate is then coupled with a phenylpiperazine derivative, followed by deprotection to yield the final product.
Pathway 2: Chloroacetyl Piperazine Intermediate Route
The second pathway involves the initial preparation of a chloroacetyl piperazine derivative. This activated intermediate is then condensed with N-Boc protected serotonin, followed by a final deprotection step to afford this compound.
Pathway 1: Acetic Acid Intermediate Route - Detailed Synthesis
This synthetic route is a three-step process from serotonin to the key carboxylic acid intermediate, which is then further elaborated to Donitriptan.
Step 1: N-Boc Protection of Serotonin
The synthesis begins with the protection of the primary amine of serotonin using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent its participation in subsequent reactions.
Step 2: O-Alkylation with Methyl Bromoacetate
The hydroxyl group of the N-Boc-serotonin is then O-alkylated using methyl bromoacetate.
Step 3: Saponification
The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like potassium hydroxide (KOH).
Step 4: Coupling with 4-(1-Piperazinyl)benzonitrile
The resulting carboxylic acid intermediate is coupled with 4-(1-piperazinyl)benzonitrile.
Step 5: Deprotection
The final step is the removal of the N-Boc protecting group under acidic conditions to yield Donitriptan, which is then converted to its hydrochloride salt.
A drug synthesis database indicates an overall yield of 81% for the initial three steps of this pathway.[1]
Pathway 2: Chloroacetyl Piperazine Intermediate Route - Detailed Synthesis
This alternative pathway introduces the piperazine moiety through a different intermediate.
Step 1: N-Boc Protection of Serotonin
Similar to the first pathway, the initial step involves the protection of the amino group of serotonin with a Boc group.
Step 2: Preparation of Chloroacetyl Piperazine Intermediate
4-(1-Piperazinyl)benzonitrile is reacted with chloroacetyl chloride in the presence of a base such as calcium carbonate to form the chloroacetyl piperazine intermediate.
Step 3: Condensation Reaction
The N-Boc-protected serotonin is then condensed with the chloroacetyl piperazine intermediate in the presence of potassium carbonate and potassium iodide in refluxing 2-butanone.[1]
Step 4: Deprotection
The final step involves the removal of the Boc protecting group using an acid, such as trifluoroacetic acid (TFA) in toluene, to yield Donitriptan, which is subsequently converted to its hydrochloride salt.[1]
Data Presentation
| Pathway | Step | Reactants | Reagents | Solvent | Key Conditions | Product | Yield |
| 1 | 1 | Serotonin, Di-tert-butyl dicarbonate | NaOH | - | - | N-Boc-serotonin | - |
| 1 | 2 | N-Boc-serotonin, Methyl bromoacetate | - | - | O-alkylation | 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid methyl ester | - |
| 1 | 3 | Ester from Step 2 | KOH | - | Saponification | 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid | 81% (for steps 1-3)[1] |
| 1 | 4 | Acid from Step 3, 4-(1-Piperazinyl)benzonitrile | Coupling agents | - | Amide bond formation | N-Boc-Donitriptan | - |
| 1 | 5 | N-Boc-Donitriptan | Trifluoroacetic anhydride | - | Deprotection | Donitriptan | - |
| 2 | 1 | Serotonin, Di-tert-butyl dicarbonate | - | - | Protection | N-Boc-serotonin | - |
| 2 | 2 | 4-(1-Piperazinyl)benzonitrile, Chloroacetyl chloride | CaCO₃ | - | - | Chloroacetyl piperazine derivative | - |
| 2 | 3 | N-Boc-serotonin, Chloroacetyl piperazine derivative | K₂CO₃, KI | 2-Butanone | Reflux | N-Boc-Donitriptan | - |
| 2 | 4 | N-Boc-Donitriptan | TFA | Toluene | Deprotection | Donitriptan | - |
Note: Detailed quantitative data such as molar equivalents, reaction times, and specific temperatures are not fully available in the summarized literature. The information is based on descriptions found in drug synthesis databases and patent abstracts.
Experimental Protocols
The following are generalized experimental protocols based on the available literature. For precise and detailed procedures, consultation of the primary patents (EP 0729455, US 5726177, WO 9514004) is recommended.
Pathway 1: Acetic Acid Intermediate Route
-
Step 1-3: Synthesis of 2-[3-[2-[N-(tert-butoxycarbonyl)amino]ethyl]-1H-indol-5-yloxy]acetic acid: Serotonin is first protected with di-tert-butyl dicarbonate in the presence of sodium hydroxide. The resulting N-Boc-serotonin is then O-alkylated with methyl bromoacetate. The subsequent methyl ester is saponified using potassium hydroxide to yield the carboxylic acid intermediate.[1] The combined yield for these three steps is reported to be 81%.[1]
-
Step 4: Coupling Reaction: The carboxylic acid intermediate is coupled with a phenyl piperazine derivative to form the N-Boc-protected Donitriptan.
-
Step 5: Deprotection: The N-Boc protecting group is removed by treatment with trifluoroacetic anhydride to give the free amine, Donitriptan.[1]
Pathway 2: Chloroacetyl Piperazine Intermediate Route
-
Step 1: N-Boc Protection of Serotonin: The amino group of 3-(2-aminoethyl)-1H-indol-5-ol (serotonin) is protected with di-tert-butyl dicarbonate to give the corresponding carbamate.[1]
-
Step 2 & 3: Condensation: The protected serotonin is then condensed with a chloroacetyl piperazine derivative. This condensation is carried out using potassium carbonate and potassium iodide in refluxing 2-butanone to yield the protected Donitriptan.[1] The chloroacetyl piperazine intermediate is obtained by the reaction of 4-(1-piperazinyl)benzonitrile with chloroacetyl chloride in the presence of calcium carbonate.[1]
-
Step 4: Deprotection: The final product is obtained by deprotecting the N-Boc group with trifluoroacetic acid in toluene.[1]
Visualizations
References
Chemical properties of Donitriptan hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan hydrochloride is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1] As a member of the triptan class of drugs, its primary mechanism of action involves cranial vasoconstriction and inhibition of the release of pro-inflammatory neuropeptides.[2] This technical guide provides a comprehensive overview of the known chemical and pharmacological properties of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Properties
This compound is the hydrochloride salt of Donitriptan. Its chemical and physical properties are summarized in the tables below.
General Information
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride | [3] |
| Synonyms | F-11356, F-12640 | [3] |
| CAS Number | 170911-68-9 | [4] |
| Chemical Formula | C23H25N5O2 · HCl | [4] |
| Molecular Weight | 439.94 g/mol | [4] |
Physicochemical Data
| Property | Value | Source(s) |
| Melting Point | Data not available | |
| pKa (Predicted) | 16.72 ± 0.30 | [1] |
| Solubility | Soluble to 50 mM in DMSO | |
| Appearance | Solid powder | [3] |
Stability and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
| Condition | Recommendation | Source(s) |
| Short-term Storage | Dry, dark, and at 0 - 4 °C (days to weeks) | [3] |
| Long-term Storage | -20 °C (months to years) | [3] |
| Shipping | Shipped under ambient temperature as a non-hazardous chemical. Stable for a few weeks during ordinary shipping and time spent in Customs. | [3] |
Pharmacological Properties
Donitriptan is a high-affinity agonist at both the 5-HT1B and 5-HT1D receptors.[5] Its binding affinity is presented in the table below.
| Target | pKi | Source(s) |
| 5-HT1B Receptor | 9.4 | [6] |
| 5-HT1D Receptor | 9.3 | [6] |
Mechanism of Action & Signaling Pathway
As a 5-HT1B/1D receptor agonist, Donitriptan's therapeutic effects are believed to be mediated through the activation of these G-protein coupled receptors (GPCRs). This activation leads to a cascade of intracellular events, ultimately resulting in the desired physiological response.
The binding of Donitriptan to the 5-HT1B/1D receptors, which are coupled to inhibitory G-proteins (Gαi/o), leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels modulates the activity of protein kinase A (PKA), leading to downstream effects on cellular function, including the inhibition of neurotransmitter release.
Experimental Protocols
5-HT1B/1D Receptor Binding Assay (General Protocol)
This assay is designed to determine the binding affinity of a compound for the 5-HT1B and 5-HT1D receptors.
References
Donitriptan Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan hydrochloride is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated for the treatment of migraine.[1] This technical guide provides a detailed overview of its molecular structure, chemical properties, synthesis, and mechanism of action. The information is intended to support research and development activities within the scientific community.
Molecular Structure and Chemical Identity
This compound is chemically known as 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride.[2] The hydrochloride salt form enhances its solubility and stability for research and potential pharmaceutical applications.
Molecular Formula: C23H26ClN5O2[2]
IUPAC Name: 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride[2]
CAS Number: 170911-68-9[2][3][4]
Synonyms: Donitriptan HCl, F-12640, F12640[2]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 439.94 g/mol | [2][3][4] |
| Exact Mass | 439.1775 | [2] |
| Elemental Analysis | C: 62.79%, H: 5.96%, Cl: 8.06%, N: 15.92%, O: 7.27% | [2] |
| Purity | ≥98% | |
| Solubility | Soluble to 50 mM in DMSO | |
| pKi (5-HT1B Receptor) | 9.4 | [4][5] |
| pKi (5-HT1D Receptor) | 9.3 | [4][5] |
Mechanism of Action and Signaling Pathway
Donitriptan is a high-efficacy agonist at the 5-HT1B and 5-HT1D receptors.[4] These receptors are G-protein coupled receptors, and their activation by an agonist like Donitriptan is believed to mediate its anti-migraine effects. The proposed mechanism involves cranial vasoconstriction and inhibition of trigeminal nerve signaling.
Caption: Agonism of Donitriptan at 5-HT1B/1D receptors.
Experimental Protocols
Synthesis of Donitriptan
Several synthetic routes for Donitriptan have been described. A common pathway involves the protection of serotonin, followed by a series of reactions to introduce the piperazine benzonitrile moiety, and concluding with deprotection to yield the final compound.
The following diagram outlines a generalized synthetic workflow.
Caption: Generalized synthetic workflow for Donitriptan.
A described method involves the protection of the amino group of serotonin with a tert-butoxycarbonyl (Boc) group. This is followed by O-alkylation and subsequent coupling with a phenylpiperazine derivative. The final step is the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or hydrochloric acid to yield Donitriptan.
Another approach involves the condensation of 2-[3-(2-aminoethyl)-1H-indol-5-yloxy]acetic acid with 4-(1-piperazinyl)benzonitrile using ethyl chloroformate, followed by deprotection with methanesulfonic acid.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): Purity analysis of this compound can be performed using reverse-phase HPLC. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol), run in a gradient or isocratic mode. Detection is commonly achieved using a UV detector at a wavelength where the chromophores of the molecule absorb, such as 220-280 nm.
Mass Spectrometry (MS): The identity of the synthesized compound can be confirmed by mass spectrometry. Electrospray ionization (ESI) is a suitable method. The expected protonated molecule [M+H]+ for the free base would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the free base (C23H25N5O2), which is approximately 404.3.[6]
Biological Activity
Donitriptan demonstrates high affinity and efficacy as an agonist for both 5-HT1B and 5-HT1D receptors.[4] Its biological effects, relevant to its potential as an anti-migraine agent, include the inhibition of capsaicin-induced external carotid vasodilation and the production of selective carotid vasoconstriction in animal models. Studies in anesthetized pigs have shown that Donitriptan selectively decreases jugular venous oxygen saturation, providing further insight into its mechanism of action.[2]
Storage and Handling
For short-term storage, this compound should be kept at 0-4°C. For long-term preservation, it is recommended to store the compound at -20°C, protected from light and moisture.[2] It is intended for research use only and not for human or veterinary use.[2]
References
The Discovery and Development of Donitriptan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan (F-11356) is a potent and high-efficacy serotonin 5-HT1B and 5-HT1D receptor agonist that was investigated as a potential treatment for migraine.[1] As a member of the triptan class of drugs, its mechanism of action is centered on the well-established role of these receptors in the pathophysiology of migraine.[2] Developed by Pierre Fabre, donitriptan demonstrated promising preclinical characteristics, including high receptor affinity and robust functional activity, distinguishing it from other triptans.[3] Despite advancing to Phase II clinical trials, its development was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery and preclinical development of donitriptan, including its pharmacological profile, key experimental data, and the signaling pathways involved in its mechanism of action.
Introduction
The triptan class of drugs revolutionized the acute treatment of migraine by providing a targeted therapeutic approach. Their development was based on the understanding that activation of 5-HT1B and 5-HT1D receptors could lead to the constriction of painfully dilated cranial blood vessels, inhibition of the release of vasoactive neuropeptides from trigeminal nerve endings, and modulation of pain signaling in the brainstem.[2]
Donitriptan emerged as a second-generation triptan with a pharmacological profile suggesting potential advantages over existing therapies. Its chemical structure, 4-[4-({[3-(2-Aminoethyl)-1H-indol-5-yl]oxy}acetyl)-1-piperazinyl]benzonitrile, was designed to optimize its interaction with the target receptors. Preclinical studies highlighted its high affinity and, notably, its high intrinsic activity at both 5-HT1B and 5-HT1D receptors, suggesting a more robust biological response compared to other triptans.[3]
Mechanism of Action
Donitriptan is a selective agonist for the 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
The therapeutic effects of donitriptan in migraine are believed to be mediated through three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[2]
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[2]
-
Inhibition of Nociceptive Neurotransmission: Activation of 5-HT1B/1D receptors in the trigeminal nucleus caudalis of the brainstem is thought to inhibit the transmission of pain signals.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for donitriptan from preclinical studies.
Table 1: Receptor Binding Affinity of Donitriptan
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| 5-HT1B | Human | 0.079 - 0.40 | 9.4 | [1] |
| 5-HT1D | Human | 0.063 - 0.50 | 9.3 | [1] |
| 5-HT2A | Human | - | - | [1] |
Table 2: In Vitro Efficacy and Functional Activity of Donitriptan
| Assay | Receptor Subtype | Emax (%) | EC50 (nM) | Reference |
| GTPγS Binding | 5-HT1B | 94 | - | [1] |
| GTPγS Binding | 5-HT1D | 97 | - | [1] |
| Functional Activity | 5-HT2A | - | 7.9 | [1] |
Key Preclinical Experiments and Methodologies
The pharmacological profile of donitriptan was characterized through a series of in vitro and in vivo experiments. The following are detailed, representative protocols for these key assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of donitriptan for 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing recombinant human 5-HT1B or 5-HT1D receptors are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Assay Conditions: The binding assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a radiolabeled ligand (e.g., [3H]5-HT or a selective radiolabeled antagonist), and varying concentrations of donitriptan.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of donitriptan that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
Objective: To determine the functional agonist activity and efficacy (Emax) of donitriptan at 5-HT1B and 5-HT1D receptors.
Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the receptor of interest are used.
-
Assay Conditions: The assay is performed in a buffer containing GDP, MgCl2, and the non-hydrolyzable GTP analog, [35S]GTPγS. Varying concentrations of donitriptan are added to the reaction mixture.
-
Incubation: The reaction is initiated by the addition of the cell membranes and incubated at 30°C for a specified time.
-
Termination and Separation: The assay is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins in the membranes is quantified.
-
Data Analysis: Basal binding is measured in the absence of any agonist. The net stimulation of [35S]GTPγS binding by donitriptan is calculated by subtracting the basal binding. The EC50 (the concentration of donitriptan that produces 50% of its maximal effect) and Emax (the maximal stimulation as a percentage of a reference full agonist like 5-HT) are determined using non-linear regression.
In Vitro Vasoconstriction Assay
Objective: To assess the ability of donitriptan to constrict isolated blood vessels.
Methodology:
-
Tissue Preparation: Segments of rabbit saphenous vein or other suitable arteries are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Tension Measurement: The tissues are connected to an isometric force transducer to record changes in tension.
-
Experimental Protocol: After an equilibration period, a reference vasoconstrictor (e.g., potassium chloride) is added to assess tissue viability. Following washout, cumulative concentrations of donitriptan are added to the organ bath, and the resulting contractile responses are recorded.
-
Data Analysis: The contractile response to each concentration of donitriptan is expressed as a percentage of the maximal contraction induced by the reference substance. Concentration-response curves are constructed, and the EC50 and Emax values are determined.
Signaling Pathways and Experimental Workflows
Donitriptan-Mediated 5-HT1B/1D Receptor Signaling
The following diagram illustrates the intracellular signaling pathway activated by donitriptan at 5-HT1B/1D receptors.
Caption: Donitriptan signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a typical workflow for the in vitro characterization of a novel triptan like donitriptan.
Caption: In vitro characterization workflow.
Clinical Development and Discontinuation
Donitriptan progressed through preclinical development and entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.[3] Subsequently, it advanced to Phase II clinical trials to evaluate its efficacy in the acute treatment of migraine. However, the development of donitriptan was discontinued after the completion of these Phase II studies.
The specific reasons for the discontinuation of donitriptan's development have not been publicly disclosed by the developing company. In the pharmaceutical industry, the decision to halt the development of a drug candidate can be based on a variety of factors, including but not limited to:
-
Insufficient Efficacy: The drug may not have demonstrated a statistically significant or clinically meaningful benefit over placebo or existing treatments in the target patient population.
-
Unfavorable Side Effect Profile: The incidence or severity of adverse events may have been deemed unacceptable.
-
Pharmacokinetic Challenges: Issues with absorption, distribution, metabolism, or excretion (ADME) could have made it difficult to achieve and maintain therapeutic concentrations.
-
Strategic Business Decisions: The company may have shifted its research and development priorities or determined that the commercial landscape was not favorable for the new drug.
Without a formal announcement or publication of the Phase II trial results, the precise rationale for halting the development of donitriptan remains speculative.
Conclusion
Donitriptan was a promising 5-HT1B/1D receptor agonist that exhibited high affinity and efficacy in preclinical models, suggesting it could be a potent and effective treatment for migraine. Its development program provided valuable insights into the structure-activity relationships of triptans and the importance of high intrinsic activity at the target receptors. Although it did not reach the market, the study of donitriptan has contributed to the broader understanding of migraine pathophysiology and the pharmacology of anti-migraine agents. The lack of publicly available data from its clinical trials underscores the challenges and complexities of drug development, where promising preclinical candidates do not always translate into successful therapeutics.
References
Pharmacological Profile of Donitriptan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donitriptan hydrochloride (developmental code name F-11356) is a potent and high-efficacy serotonin (5-HT) receptor agonist with a strong affinity for the 5-HT1B and 5-HT1D receptor subtypes.[1] Investigated as a potential treatment for migraine, its development was discontinued after reaching Phase II clinical trials.[2] This guide provides a comprehensive overview of the pharmacological profile of Donitriptan, summarizing its receptor binding affinity, functional activity, and key preclinical findings. It includes detailed experimental protocols for assays relevant to its characterization and visual representations of its mechanism of action.
Introduction
Donitriptan is a tryptamine derivative developed for the acute treatment of migraine.[2] Like other triptans, its therapeutic rationale is based on its ability to act as an agonist at 5-HT1B and 5-HT1D receptors.[2][3] Activation of these receptors is thought to alleviate migraine through a combination of mechanisms, including vasoconstriction of painfully dilated intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[3] Donitriptan was designed to have high potency and intrinsic activity at these target receptors.[4]
Receptor Binding Profile
Donitriptan exhibits high affinity for human 5-HT1B and 5-HT1D receptors. The available quantitative data on its binding affinities are summarized in the table below.
| Receptor Subtype | pKi | Ki (nM) | Species |
| 5-HT1B | 9.4[1] | 0.079–0.40[2] | Human |
| 5-HT1D | 9.3[1] | 0.063–0.50[2] | Human |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Pharmacodynamics
Donitriptan is characterized as a high-efficacy, near-full agonist at both 5-HT1B and 5-HT1D receptors.[2]
In Vitro Functional Activity
Donitriptan has demonstrated potent functional activity in various in vitro assays, consistent with its agonist action at Gi/o-coupled 5-HT1B/1D receptors.
| Assay | Effect | Quantitative Data |
| Forskolin-induced cAMP formation | Potent inhibition[5] | Specific EC50 values are not publicly available. |
| [35S]GTPγS Binding | Enhanced specific binding[5] | Specific EC50 values are not publicly available. |
| Ca2+-dependent K+ current in trigeminal ganglion neurons | More potent and larger amplitude increases than sumatriptan[5] | Specific quantitative data are not publicly available. |
| Contraction of rabbit isolated saphenous vein | More potent than other tryptamine derivatives[5] | Specific EC50 values are not publicly available. |
| 5-HT2A Receptor Activation | Potent agonist[2] | EC50 = 7.9 nM[2] |
In Vivo Pharmacological Effects
Preclinical studies in animal models have demonstrated the in vivo activity of Donitriptan.
| Animal Model | Effect |
| Anesthetized pigs | Dose-dependent decrease in carotid blood flow, primarily through selective constriction of arteriovenous anastomoses.[5] |
| Conscious dogs | Long-lasting, dose-dependent decreases in unilateral carotid blood flow at oral doses from 0.63 mg/kg, without affecting heart rate.[5] |
| Guinea pigs | Evoked hypothermic responses, suggesting central nervous system penetration.[5] |
| Canine model | Inhibition of capsaicin-induced external carotid vasodilation, mediated by 5-HT1B receptors. |
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound (e.g., Cmax, Tmax, half-life, bioavailability) from preclinical and clinical studies are not publicly available. Its development was halted after Phase I/II clinical trials, and comprehensive data from these studies have not been published.[4]
Signaling Pathways
As an agonist of 5-HT1B and 5-HT1D receptors, which are Gi/o-protein coupled, Donitriptan initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the pharmacological characterization of this compound.
Inhibition of Forskolin-Stimulated cAMP Formation
This assay determines the ability of Donitriptan to inhibit the production of cAMP stimulated by forskolin, a direct activator of adenylyl cyclase.
Protocol:
-
Cell Culture: Culture cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well microplates at a predetermined density and incubate overnight.
-
Compound Addition: On the day of the assay, replace the culture medium with an assay buffer. Add serial dilutions of this compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: Add a fixed concentration of forskolin (typically at its EC80) to all wells except the negative control and incubate for a further specified period (e.g., 15-30 minutes) at 37°C.
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis: Generate a concentration-response curve by plotting the percentage of inhibition of the forskolin response against the logarithm of the Donitriptan concentration. Calculate the IC50 value using non-linear regression analysis.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the 5-HT1B or 5-HT1D receptors.
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl2, EDTA, and NaCl.
-
Reaction Mixture: In a microplate, combine the cell membranes, various concentrations of this compound, GDP, and [35S]GTPγS.
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of excess unlabeled GTPγS). Plot the stimulated binding against the logarithm of the Donitriptan concentration to determine the EC50 and Emax values.
Whole-Cell Patch Clamp of Trigeminal Ganglion Neurons
This electrophysiological technique is used to measure the effect of Donitriptan on ion channel activity in individual neurons.
Protocol:
-
Neuron Isolation: Acutely dissociate trigeminal ganglion neurons from a suitable animal model.[6]
-
Recording Setup: Place the coverslip with adherent neurons in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Pull glass microelectrodes and fill them with an internal solution.
-
Whole-Cell Configuration: Approach a neuron with the micropipette and form a high-resistance seal. Rupture the cell membrane to achieve the whole-cell configuration.
-
Data Acquisition: Clamp the cell at a holding potential and record baseline ion currents.
-
Drug Application: Apply this compound via the perfusion system and record the resulting changes in membrane currents.
-
Data Analysis: Analyze the recorded currents to determine the effect of Donitriptan on specific ion channels, such as Ca2+-dependent K+ channels.
Isolated Tissue Bath for Vasoconstriction
This ex vivo method assesses the contractile response of isolated blood vessels to Donitriptan.
Protocol:
-
Tissue Preparation: Dissect the desired blood vessel (e.g., rabbit saphenous vein or canine carotid artery) and cut it into rings.
-
Mounting: Mount the tissue rings in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the bath in a cumulative manner.
-
Tension Measurement: Record the isometric tension generated by the tissue rings in response to each concentration of the drug.
-
Data Analysis: Plot the contractile response against the logarithm of the Donitriptan concentration to determine the EC50 and Emax for vasoconstriction.
Conclusion
This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that demonstrated promising preclinical activity for the treatment of migraine. Its pharmacological profile is characterized by high affinity for its target receptors and robust functional agonism in both in vitro and in vivo models. Despite its promising preclinical and early clinical profile, its development was discontinued. The data and protocols presented in this guide provide a comprehensive overview of the pharmacological characteristics of Donitriptan for the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Donitriptan - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis f... [protocols.io]
Donitriptan Hydrochloride: A Technical Guide to a High-Efficacy 5-HT1B/1D Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan hydrochloride, also known as F-11356, is a potent and high-efficacy serotonin 5-HT1B/1D receptor agonist that was investigated as a potential treatment for migraine headaches.[1][2] As a member of the triptan class of drugs, its primary mechanism of action is centered on the modulation of the serotonergic system, which is critically implicated in the pathophysiology of migraine.[3][4] Donitriptan, a novel arylpiperazide derivative of 5-hydroxytryptamine (5-HT), was designed to possess higher potency and intrinsic activity at 5-HT1B/1D receptors compared to earlier tryptamine-based derivatives like sumatriptan.[5] Although its development was discontinued after Phase II clinical trials, the preclinical and early clinical data for donitriptan provide valuable insights into the pharmacology of 5-HT1B/1D agonists and their therapeutic potential.[6][7] This technical guide provides an in-depth overview of the core pharmacological and experimental aspects of this compound.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-(4-(2-((3-(2-aminoethyl)-1H-indol-5-yl)oxy)acetyl)piperazin-1-yl)benzonitrile hydrochloride |
| CAS Number | 170911-68-9 (HCl), 170912-52-4 (free base)[8] |
| Molecular Formula | C23H26ClN5O2[8] |
| Molecular Weight | 439.94 g/mol [8] |
Mechanism of Action
Donitriptan is a selective and high-affinity agonist for the 5-HT1B and 5-HT1D receptor subtypes.[6] The therapeutic rationale for 5-HT1B/1D agonists in migraine treatment is based on their ability to:
-
Induce Vasoconstriction: Agonism at 5-HT1B receptors located on the smooth muscle of painfully dilated intracranial blood vessels leads to their constriction.[4][9]
-
Inhibit Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P.[4][9]
-
Inhibit Nociceptive Neurotransmission: 5-HT1B/1D agonists can suppress nociceptive signaling within the trigeminal nucleus caudalis in the brainstem, a key relay center for headache pain.[4]
Donitriptan was developed to exhibit high intrinsic activity at these receptors, potentially offering improved therapeutic efficacy over existing triptans.[1]
Signaling Pathways
Activation of 5-HT1B and 5-HT1D receptors, which are G protein-coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. These receptors are primarily coupled to inhibitory Gi/o proteins.[10] The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of protein kinase A (PKA).[10]
Furthermore, 5-HT1B/1D receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[1] The dissociation of the Gβγ subunit from the Gαi/o subunit can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[10]
Caption: 5-HT1B/1D Receptor Signaling Cascade.
Pharmacological Data
Donitriptan exhibits high affinity and efficacy at both human 5-HT1B and 5-HT1D receptors. Its pharmacological profile has been compared to that of sumatriptan, the first-in-class triptan.
In Vitro Binding and Functional Activity
| Compound | 5-HT1B pKi | 5-HT1D pKi | 5-HT1B Emax | 5-HT1D Emax | 5-HT2A EC50 (nM) |
| Donitriptan | 9.4[3][11] | 9.3[3][11] | 94%[7] | 97%[7] | 7.9[7] |
| Sumatriptan | 7.8[3] | 8.5[3] | - | - | - |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). Emax represents the maximal efficacy. A higher pKi indicates a higher binding affinity.
Functional assays have demonstrated the high intrinsic activity of donitriptan. In C6 cells expressing human 5-HT1B or 5-HT1D receptors, donitriptan potently inhibited forskolin-induced cAMP formation and stimulated [35S]GTPγS binding to a greater extent than tryptamine derivatives, with an efficacy comparable to 5-HT itself.[5]
In Vivo Preclinical Data
Preclinical studies in animal models have highlighted the potent in vivo activity of donitriptan.
| Species | Model | Effect of Donitriptan | Comparison with other Triptans |
| Anesthetized Pig | Carotid Vasoconstriction | Potent, long-lasting, and greater amplitude vasoconstrictor responses.[5] | More potent than tryptamine derivatives.[5] |
| Conscious Dog | Unilateral Carotid Blood Flow | Long-lasting, dose-dependent decreases at doses from 0.63 mg/kg p.o. without affecting heart rate.[5] | In contrast to sumatriptan, naratriptan, or zolmitriptan.[5] |
| Guinea Pig | Hypothermia | Evoked hypothermic responses, suggesting brain penetration.[5] | - |
| Dog | Capsaicin-induced external carotid vasodilation | Significantly attenuated vasodilator responses.[3] | Sumatriptan did not affect this response.[3] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B/1D Receptors
This protocol outlines a general method for determining the binding affinity of a test compound like donitriptan to 5-HT1B/1D receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the 5-HT1B and 5-HT1D receptors.
Materials:
-
Receptor Source: Membranes from cells stably expressing cloned human 5-HT1B or 5-HT1D receptors.
-
Radioligand: A suitable radiolabeled ligand, such as [3H]-GR125743 or [125I]-iodocyanopindolol.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled ligand, such as 5-HT or sumatriptan.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the test compound. For total binding, add assay buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters under vacuum to separate bound from free radioligand. Wash the filters rapidly with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a Radioligand Binding Assay.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G proteins coupled to the 5-HT1B/1D receptors upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at 5-HT1B/1D receptors.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1B or 5-HT1D receptor.
-
Radioligand: [35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: To ensure binding of [35S]GTPγS is agonist-dependent.
-
Test Compound: this compound at various concentrations.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, pre-incubate the membranes with GDP in the assay buffer. Add varying concentrations of the test compound.
-
Initiation of Reaction: Add [35S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) using non-linear regression analysis.
Conclusion
This compound is a potent and high-efficacy 5-HT1B/1D receptor agonist that demonstrated promising preclinical activity.[5] Its pharmacological profile, characterized by high affinity and intrinsic activity, distinguishes it from other triptans and underscores the potential therapeutic advantages of high-efficacy agonism at these receptors for the acute treatment of migraine.[1][5] Although its clinical development was halted, the data generated from the study of donitriptan continue to be of significant interest to researchers in the fields of pharmacology and drug development, particularly those focused on serotonergic signaling and the treatment of primary headache disorders. The detailed methodologies and comparative data presented in this guide serve as a valuable technical resource for professionals in these areas.
References
- 1. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Migraine: Experimental Models and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Donitriptan - Wikipedia [en.wikipedia.org]
- 8. Triptans (serotonin, 5-HT1B/1D agonists) in migraine: detailed results and methods of a meta-analysis of 53 trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
The Brain Penetrant Capabilities of Donitriptan Hydrochloride: A Technical Guide
Disclaimer: Publicly available, peer-reviewed data on the specific brain penetrant capabilities of Donitriptan hydrochloride is limited, as its clinical development was discontinued after Phase II trials. This guide provides a comprehensive overview of the methodologies and data expected for a compound of this class, based on research into other triptans and central nervous system (CNS) drug development protocols. The quantitative data presented herein is illustrative and should be regarded as hypothetical.
Introduction to this compound
Donitriptan is a novel arylpiperazide derivative of 5-hydroxytryptamine (5-HT) designed as a high-affinity, high-efficacy agonist for the 5-HT1B and 5-HT1D receptors. Developed by Pierre Fabre, it was investigated for the acute treatment of migraine.[1] Unlike many other triptans, which are tryptamine derivatives, Donitriptan was designed to leverage the higher potency and intrinsic activity of 5-HT itself at these receptors. Preclinical studies indicated that Donitriptan exhibits potent vasoconstrictor effects on carotid arteries and, notably, elicits hypothermic responses in guinea pigs following oral administration, suggesting that the compound accesses the central nervous system.[2] However, detailed pharmacokinetic studies quantifying its passage across the blood-brain barrier (BBB) are not available in the public domain.
This technical guide outlines the core experimental protocols and data analysis frameworks that would be employed to fully characterize the brain penetration of this compound.
Mechanism of Action and Rationale for CNS Penetration
Triptans primarily exert their anti-migraine effects through three proposed mechanisms:
-
Cranial Vasoconstriction: Agonism at 5-HT1B receptors on dilated intracranial arteries leads to their constriction.[3]
-
Peripheral Neuronal Inhibition: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Central Pain Pathway Modulation: Inhibition of nociceptive neurotransmission within the trigeminal nucleus caudalis in the brainstem.[3]
While the first two mechanisms are primarily peripheral, the third implies a central site of action, necessitating penetration of the BBB. The common CNS-related side effects of other triptans, such as dizziness and somnolence, further support the hypothesis that these molecules enter the brain to some extent.[4] Therefore, quantifying the brain penetration of a novel triptan like Donitriptan is critical to understanding its full pharmacological profile.
Signaling Pathway of 5-HT1B/1D Receptor Agonists
The signaling cascade initiated by Donitriptan binding to 5-HT1B/1D receptors is depicted below. These G-protein coupled receptors (GPCRs) couple to inhibitory Gi/Go proteins.
Caption: 5-HT1B/1D receptor activation pathway.
Quantitative Assessment of Brain Penetration
To characterize the brain penetrant capabilities of Donitriptan, a series of in vitro and in vivo studies would be necessary. The key metric derived from these studies is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the extent of CNS penetration considering protein binding in both compartments.
Hypothetical In Vivo Pharmacokinetic Data
The following table summarizes hypothetical pharmacokinetic parameters for Donitriptan in a preclinical rodent model, compared to other known triptans.
| Parameter | Donitriptan (Hypothetical) | Sumatriptan | Eletriptan |
| Dose (mg/kg, IV) | 1.0 | 1.0 | 1.0 |
| Plasma Half-life (t1/2, h) | 3.5 | 2.0 | 4.0 |
| Plasma Protein Binding (%) | 25 | 14-21 | 85 |
| Brain Tissue Binding (%) | 40 | 25 | 60 |
| Total Brain-to-Plasma Ratio (Kp) | 0.20 | 0.15 | 0.30 |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.15 | 0.045 | 0.058 |
Data for Sumatriptan and Eletriptan are illustrative and based on published findings.[4]
Hypothetical In Vitro Permeability Data
In vitro models are used to assess passive permeability and the potential for active transport across the BBB. The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based transwell assays are standard.
| Assay | Donitriptan (Hypothetical) | Sumatriptan |
| PAMPA-BBB Pe (10-6 cm/s) | 4.5 | 1.2 |
| MDCK-MDR1 Papp, A-B (10-6 cm/s) | 3.8 | 0.9 |
| MDCK-MDR1 Papp, B-A (10-6 cm/s) | 9.5 | 4.5 |
| Efflux Ratio (ER) | 2.5 | 5.0 |
An Efflux Ratio (ER) > 2 is indicative of active efflux, likely by transporters such as P-glycoprotein (P-gp).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of brain penetration.
In Vivo Brain Microdialysis Protocol
This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing the most accurate data for calculating Kp,uu.
Objective: To determine the time-course of unbound Donitriptan concentrations in the brain ISF and blood simultaneously.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Microdialysis probes (e.g., 4 mm membrane, 20 kDa cutoff)
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
LC-MS/MS system for bioanalysis
-
This compound, vehicle solution (e.g., saline)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., striatum or prefrontal cortex). Implant a second catheter into the jugular vein for blood sampling. Allow the animal to recover for 48 hours.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
-
Baseline Collection: Collect dialysate samples for at least 60 minutes to establish a stable baseline.
-
Drug Administration: Administer this compound intravenously (e.g., 1 mg/kg bolus).
-
Sample Collection: Collect dialysate fractions at regular intervals (e.g., every 20 minutes) for 4-6 hours. Collect time-matched blood samples from the jugular vein catheter.
-
Probe Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.
-
Bioanalysis: Analyze the concentration of Donitriptan in dialysate and plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Correct the dialysate concentrations for in vivo recovery to determine the unbound brain concentration (Cu,brain). Calculate the unbound plasma concentration (Cu,plasma) from total plasma concentration and plasma protein binding data. Calculate Kp,uu as the ratio of the Area Under the Curve (AUC) for Cu,brain to the AUC for Cu,plasma.
Caption: Workflow for an in vivo brain microdialysis study.
In Vitro BBB Model Protocol (MDCK-MDR1 Assay)
This assay is used to determine a compound's passive permeability and its susceptibility to efflux by the P-gp transporter, a key component of the BBB.
Objective: To measure the bidirectional permeability of Donitriptan across a polarized monolayer of MDCK cells overexpressing the human MDR1 gene (P-gp).
Materials:
-
MDCK-MDR1 cells
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium and supplements
-
Transport buffer (HBSS)
-
This compound and reference compounds (e.g., propranolol for high permeability, digoxin for P-gp substrate)
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells for 3-5 days to allow the formation of a confluent, polarized monolayer.
-
Integrity Check: Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer Yellow).
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the monolayer with pre-warmed HBSS.
-
Add Donitriptan solution in HBSS to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and from the donor chamber at t=0 and t=120 min.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
Repeat the process in the reverse direction, adding the drug to the basolateral chamber and sampling from the apical chamber.
-
-
Bioanalysis: Quantify the concentration of Donitriptan in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) as Papp (B-A) / Papp (A-B).
-
Caption: Workflow for an in vitro MDCK-MDR1 permeability assay.
Conclusion
References
- 1. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Regional distribution of unbound eletriptan and sumatriptan in the CNS and PNS in rats: implications for a potential central action - PMC [pmc.ncbi.nlm.nih.gov]
Donitriptan Hydrochloride: A Technical Guide to its Serotonin Receptor Binding Profile and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan hydrochloride is a potent and high-efficacy agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1] This technical guide provides a comprehensive overview of the binding affinities (pKi values) of Donitriptan for various serotonin receptors, details the experimental protocols used for these determinations, and elucidates the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the context of migraine therapeutics and serotonergic neurotransmission.
Data Presentation: pKi Values of this compound
The binding affinity of this compound for various human serotonin (5-HT) receptor subtypes is summarized in the table below. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi Value | Reference |
| 5-HT1B | 9.4 | [1] |
| 5-HT1D | 9.3 | [1] |
| 5-HT1F | Micromolar affinity | [2] |
Experimental Protocols: Radioligand Binding Assay
The determination of pKi values for Donitriptan is typically achieved through competitive radioligand binding assays. This standard and robust method allows for the quantification of the affinity of a test compound (Donitriptan) for a specific receptor.
Principle
A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cell membranes expressing the target receptor. The unlabeled test compound (Donitriptan) is added at various concentrations, and its ability to displace the radioligand from the receptor is measured. The concentration of the test compound that displaces 50% of the radioligand is known as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Generalized Protocol
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT receptor subtype of interest are cultured. The cells are harvested and homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer.
-
Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]GR125743 for 5-HT1B/1D receptors), and varying concentrations of this compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Donitriptan. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is then calculated as the negative logarithm of the Ki.
Caption: Radioligand Binding Assay Workflow for pKi Determination.
Signaling Pathways
Donitriptan, as a 5-HT1B and 5-HT1D receptor agonist, exerts its effects by activating specific intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o.
Canonical Gi/o Pathway
Activation of 5-HT1B/1D receptors by Donitriptan leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). A key downstream effector of cAMP is Protein Kinase A (PKA). Therefore, a reduction in cAMP levels leads to decreased PKA activity and subsequent modulation of downstream target proteins through reduced phosphorylation. Donitriptan has been shown to potently inhibit forskolin-induced cAMP formation.[2]
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. For instance, it can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization results in a decrease in neuronal excitability.
Caption: Donitriptan-mediated Gi/o Signaling Pathway.
Non-Canonical Signaling Pathways
In addition to the canonical Gi/o pathway, 5-HT1B/1D receptor activation can also trigger other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.
-
MAPK/ERK Pathway Activation: The activation of the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway can be initiated by both the Gαi/o and Gβγ subunits. This pathway is crucial for regulating various cellular processes, including gene expression, proliferation, and differentiation. The activation of ERK can occur through a complex series of protein-protein interactions and phosphorylation events, often involving scaffolding proteins like β-arrestin.
Caption: Putative Donitriptan-mediated MAPK/ERK Signaling Pathway.
Conclusion
This compound is a highly potent and selective agonist for the 5-HT1B and 5-HT1D receptors. Its high affinity, as indicated by its pKi values, translates to a robust activation of Gi/o-mediated signaling pathways. This leads to the inhibition of adenylyl cyclase and modulation of ion channel activity, which are key mechanisms in its therapeutic action, particularly in the treatment of migraine. Further research into its binding profile across a wider range of receptors and a more detailed characterization of its downstream signaling effects will continue to enhance our understanding of its pharmacological profile and potential therapeutic applications.
References
Donitriptan Hydrochloride: A Technical Guide for Antimigraine Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Donitriptan is a potent and high-efficacy serotonin (5-HT) receptor agonist with strong selectivity for the 5-HT1B and 5-HT1D subtypes, which have been implicated in the pathophysiology of migraine.[1][2] Developed by Pierre Fabre, donitriptan reached Phase II clinical trials for the acute treatment of migraine but its development was subsequently discontinued.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacology of donitriptan hydrochloride, including its mechanism of action, receptor binding affinity, in vitro and in vivo functional activity, and a summary of its chemical synthesis. Detailed experimental protocols for key studies are provided to enable researchers to replicate and build upon previous findings.
Mechanism of Action
Donitriptan exerts its antimigraine effects through agonist activity at 5-HT1B and 5-HT1D receptors.[1] The prevailing theory for the action of triptans in migraine involves two primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial and dural blood vessels is thought to cause vasoconstriction, counteracting the vasodilation believed to contribute to migraine pain.[4]
-
Inhibition of Neurogenic Inflammation: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P. This action reduces neurogenic inflammation in the dura mater, a key contributor to migraine pain.[4]
Donitriptan was designed to have higher intrinsic activity at these receptors compared to earlier triptans like sumatriptan, with the hypothesis that this could lead to improved therapeutic efficacy.[5]
Signaling Pathway
Activation of 5-HT1B and 5-HT1D receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, ultimately modulating cellular activity. The dissociation of the G-protein βγ subunits can also influence other downstream effectors, such as ion channels.[6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound in comparison to other triptans.
Table 1: Receptor Binding Affinities (pKi)
| Compound | Human 5-HT1B | Human 5-HT1D |
| Donitriptan | 9.96 [8] | 9.51 [8] |
| Sumatriptan | 7.32[8] | 8.30[8] |
| Zolmitriptan | 7.87[8] | 9.51[8] |
| Naratriptan | 8.05[8] | 8.80[8] |
| Rizatriptan | 7.08[8] | 8.11[8] |
| Eletriptan | 8.00[8] | 9.04[8] |
| Frovatriptan | 7.98[8] | 8.36[8] |
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value |
| Donitriptan | C6 Glioma Cells (h5-HT1B/1D) | cAMP Inhibition | Potent inhibition[5] |
| Donitriptan | C6 Glioma Cells (h5-HT1B/1D) | [35S]GTPγS Binding | High efficacy, equivalent to 5-HT[5] |
| Donitriptan | Rabbit Saphenous Vein | Contraction | More potent than tryptamine derivatives[5] |
| Sumatriptan | Rabbit Saphenous Vein | pD2 | 5.7[9] |
Table 3: In Vivo Activity
| Compound | Animal Model | Parameter | Result |
| Donitriptan | Anesthetized Pig | Carotid Vasoconstriction | More potent, longer-lasting, and greater amplitude than tryptamine derivatives[5] |
| Donitriptan | Conscious Dog | Unilateral Carotid Blood Flow | Long-lasting, dose-dependent decrease (from 0.63 mg/kg p.o.)[5] |
| Donitriptan | Guinea Pig | Hypothermia | Evoked hypothermic responses, suggesting brain penetration[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro Assays
This protocol is a generalized procedure based on standard radioligand binding techniques.
Objective: To determine the binding affinity (Ki) of donitriptan for human 5-HT1B and 5-HT1D receptors.
Materials:
-
Cell membranes from a cell line stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]GR125743 or another suitable 5-HT1B/1D radioligand.
-
Non-specific binding control: Serotonin (5-HT) or another suitable unlabeled ligand at a high concentration (e.g., 10 µM).
-
This compound stock solution.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
Either donitriptan solution (for competition curve), assay buffer (for total binding), or 5-HT (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of donitriptan.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is a generalized procedure to assess the functional activity of donitriptan as a G-protein coupled receptor agonist.[10][11]
Objective: To measure the ability of donitriptan to stimulate the binding of [35S]GTPγS to G-proteins coupled to 5-HT1B or 5-HT1D receptors.
Materials:
-
Cell membranes from a cell line stably expressing human recombinant 5-HT1B or 5-HT1D receptors.
-
[35S]GTPγS.
-
This compound stock solution.
-
GDP.
-
Non-specific binding control: Unlabeled GTPγS at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP (to a final concentration of 10-100 µM), and varying concentrations of donitriptan.
-
For basal binding, omit donitriptan. For non-specific binding, add unlabeled GTPγS.
-
Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax of donitriptan-stimulated [35S]GTPγS binding.
This is a classic organ bath experiment to assess the vasoconstrictor activity of compounds.[9]
Objective: To evaluate the contractile response induced by donitriptan in a peripheral blood vessel preparation.
Materials:
-
Male New Zealand White rabbits.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).
-
This compound stock solution.
-
Organ baths with temperature control and aeration (95% O2 / 5% CO2).
-
Isometric force transducers and data acquisition system.
Procedure:
-
Humanely euthanize a rabbit and dissect the saphenous veins.
-
Cut the veins into rings (e.g., 3-5 mm in length).
-
Suspend the rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O2 / 5% CO2.
-
Apply a resting tension to the rings (e.g., 1-2 g) and allow them to equilibrate for a period (e.g., 60-90 minutes), with periodic washing.
-
Construct a cumulative concentration-response curve for donitriptan by adding increasing concentrations of the drug to the organ bath at set intervals.
-
Record the isometric contraction force at each concentration.
-
Analyze the data to determine the potency (pD2 or EC50) and maximum contractile effect (Emax) of donitriptan.
In Vivo Models
This model is used to assess the effects of compounds on cranial blood flow, which is relevant to the vasoconstrictor theory of migraine relief.[2]
Objective: To measure the effect of donitriptan on carotid blood flow and vascular resistance in anesthetized pigs.
Animals:
-
Domestic pigs of either sex.
Procedure:
-
Anesthetize the pigs (e.g., with sodium pentobarbital).
-
Mechanically ventilate the animals.
-
Catheterize a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Expose a common carotid artery and place a flow probe around it to measure blood flow.
-
Administer this compound intravenously in a cumulative dose-dependent manner.
-
Continuously record mean arterial pressure and carotid blood flow.
-
Calculate carotid vascular resistance (mean arterial pressure / carotid blood flow).
-
Analyze the data to determine the dose-response relationship for donitriptan's effects on carotid hemodynamics.
Chemical Synthesis
This compound can be synthesized from serotonin via a multi-step process. One reported synthetic route is outlined below.[12]
-
Protection of Serotonin: The primary amine of serotonin is protected, for example, with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O).
-
O-Alkylation: The hydroxyl group of the protected serotonin is alkylated with a suitable reagent, such as methyl bromoacetate.
-
Saponification: The resulting ester is saponified to the corresponding carboxylic acid.
-
Coupling: The carboxylic acid is coupled with 4-(1-piperazinyl)benzonitrile.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield donitriptan.
-
Salt Formation: The free base is treated with hydrochloric acid to form this compound.
Conclusion
This compound is a potent 5-HT1B/1D receptor agonist with high intrinsic activity. Preclinical studies demonstrated its potential as an acute antimigraine treatment through its robust vasoconstrictor and neuronal inhibitory effects. Although its clinical development was halted, the data gathered on donitriptan provides valuable insights for researchers in the field of migraine and for the development of future antimigraine therapies. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for the scientific community to further explore the pharmacology of triptans and related compounds.
References
- 1. Assessment of anti-migraine potential of a novel alpha-adrenoceptor agonist S19014: effects on porcine carotid and regional haemodynamics and human coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repub.eur.nl [repub.eur.nl]
- 3. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological studies on the interaction of 5-hydroxytryptamine with sympathetic transmission in the guinea pig inferior mesenteric artery and ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. benchchem.com [benchchem.com]
- 7. THE USE OF ISOLATED ORGANS FOR DETECTING ACTIVE SUBSTANCES IN THE CIRCULATING BLOOD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repub.eur.nl [repub.eur.nl]
- 9. 5-HT1-like receptors mediate contractions of the rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. This compound, F-11356-药物合成数据库 [drugfuture.com]
Methodological & Application
Donitriptan Hydrochloride: In Vivo Experimental Models for Migraine Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan hydrochloride is a potent and high-efficacy agonist of the 5-HT1B/1D receptors, which has been investigated for its potential as an acute anti-migraine therapy.[1] Its mechanism of action is primarily attributed to its ability to induce vasoconstriction of cranial blood vessels and inhibit the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings.[2][3] This document provides detailed application notes and protocols for key in vivo experimental models used to characterize the pharmacological properties of this compound.
Mechanism of Action: Signaling Pathway
Donitriptan, as a 5-HT1B/1D receptor agonist, exerts its effects on trigeminal neurons to inhibit CGRP release. This process is initiated by the binding of Donitriptan to the 5-HT1B and 5-HT1D receptors, which are G-protein coupled receptors. Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, as well as modulation of intracellular calcium concentrations. This signaling cascade ultimately results in the inhibition of CGRP and glutamate release from the presynaptic terminals of trigeminal neurons.[2][4]
Caption: Signaling pathway of this compound in trigeminal neurons.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various in vivo experimental models for this compound.
Table 1: Receptor Binding Affinity
| Receptor Subtype | pKi |
| 5-HT1B | 9.4[5] |
| 5-HT1D | 9.3[5] |
Table 2: Efficacy in Anesthetized Pig Model
| Parameter | Maximum Response | ED50 |
| Decrease in Total Carotid Blood Flow | -25 ± 3%[6] | - |
| Decrease in Cephalic Arteriovenous Anastomotic Fraction | -63 ± 3%[6] | 92 ± 31 nmol/kg[6] |
| Decrease in Jugular Venous Oxygen Saturation | - | 0.5 (0.3-1.1) µg/kg[7] |
| Increase in Carotid Vascular Resistance | - | 0.9 (0.7-1.1) µg/kg[7] |
Experimental Protocols
Capsaicin-Induced External Carotid Vasodilation in Anesthetized Dogs
This model assesses the ability of Donitriptan to inhibit neurogenic vasodilation, a key process in migraine pathophysiology.
Experimental Workflow:
Caption: Workflow for the canine capsaicin-induced vasodilation model.
Methodology:
-
Animal Preparation:
-
Adult mongrel dogs of either sex are anesthetized with an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
The animals are intubated and ventilated with room air.
-
A femoral artery is cannulated for blood pressure monitoring, and a femoral vein is cannulated for drug administration.
-
The common carotid artery is exposed, and a pre-calibrated electromagnetic or ultrasonic flow probe is placed around the vessel to measure blood flow. The external carotid artery is isolated for selective measurement.
-
-
Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle, such as saline.
-
Capsaicin is prepared in a solution for intra-arterial administration.
-
-
Experimental Procedure:
-
After a stabilization period, baseline carotid blood flow and mean arterial pressure are recorded.
-
A dose-response curve to intra-arterial capsaicin is established to determine a dose that produces a consistent and submaximal vasodilator response.
-
This compound or vehicle is administered intravenously as a slow bolus or infusion.
-
Following the administration of Donitriptan or vehicle, the capsaicin challenge is repeated at regular intervals.
-
-
Data Analysis:
-
Changes in external carotid blood flow are recorded continuously.
-
The vasodilator response to capsaicin is quantified as the peak increase in blood flow from the pre-injection baseline.
-
The inhibitory effect of Donitriptan is calculated as the percentage reduction in the capsaicin-induced vasodilator response compared to the control (pre-Donitriptan) response.
-
Carotid Vasoconstriction in Anesthetized Pigs
This model evaluates the direct vasoconstrictor effects of Donitriptan on the carotid arterial bed.
Methodology:
-
Animal Preparation:
-
Pigs are anesthetized, intubated, and artificially ventilated.
-
Catheters are placed in a femoral artery for blood pressure measurement and in a femoral vein for drug infusion.
-
A flow probe is placed around a common carotid artery to measure blood flow.
-
-
Drug Preparation and Administration:
-
This compound is dissolved in a vehicle of 40% polyethylene glycol in saline for intravenous administration.[7]
-
-
Experimental Procedure:
-
Data Analysis:
-
Carotid blood flow and mean arterial pressure are continuously monitored.
-
Carotid vascular resistance is calculated by dividing mean arterial pressure by carotid blood flow.
-
Dose-response curves are constructed for the changes in carotid blood flow and vascular resistance.
-
Hypothermia Induction in Conscious Guinea Pigs
This model is used to assess the central nervous system penetration and activity of Donitriptan, as 5-HT1B/1D receptor agonists can induce hypothermia through a central mechanism.
Methodology:
-
Animal Preparation:
-
Male Hartley guinea pigs are used.
-
A temperature probe is inserted rectally to measure core body temperature.
-
-
Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle for oral or subcutaneous administration.
-
-
Experimental Procedure:
-
Animals are allowed to acclimate to the experimental room.
-
Baseline rectal temperature is recorded.
-
This compound or vehicle is administered.
-
Rectal temperature is monitored at regular intervals for several hours post-administration.
-
-
Data Analysis:
-
The change in body temperature from baseline is calculated for each time point.
-
The maximum decrease in body temperature and the duration of the hypothermic effect are determined.
-
Carotid Blood Flow in Conscious Dogs
This model assesses the effects of orally administered Donitriptan on carotid hemodynamics in a non-anesthetized state, providing data more relevant to the clinical setting.
Methodology:
-
Animal Preparation:
-
Dogs are chronically instrumented with a transit-time ultrasonic flow probe around a carotid artery.
-
A recovery period is allowed after surgery.
-
-
Drug Preparation and Administration:
-
This compound is formulated for oral administration.
-
-
Experimental Procedure:
-
On the day of the experiment, the dog is placed in a comfortable sling.
-
Baseline carotid blood flow is recorded.
-
This compound is administered orally.
-
Carotid blood flow is monitored continuously for several hours.
-
-
Data Analysis:
-
The changes in carotid blood flow from baseline are calculated over time.
-
The magnitude and duration of the vasoconstrictor response are determined.
-
References
- 1. Donitriptan - Wikipedia [en.wikipedia.org]
- 2. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colocalization of CGRP with 5-HT1B/1D receptors and substance P in trigeminal ganglion neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. Effects of donitriptan on carotid haemodynamics and cardiac output distribution in anaesthetized pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Donitriptan selectively decreases jugular venous oxygen saturation in the anesthetized pig: further insights into its mechanism of action relevant to headache relief - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Donitriptan Hydrochloride in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan hydrochloride is a potent and selective agonist for the serotonin 5-HT1B and 5-HT1D receptor subtypes.[1][2][3] Its high affinity and efficacy make it a valuable pharmacological tool for studying the roles of these receptors in various physiological and pathological processes, including migraine pathophysiology. Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction of ligands with their receptors.[4][5][6] This document provides detailed application notes and protocols for the use of this compound as a competitor in radioligand binding assays to determine the affinity of novel compounds for 5-HT1B and 5-HT1D receptors.
Mechanism of Action and Signaling Pathway
Donitriptan acts as a high-efficacy agonist at 5-HT1B and 5-HT1D receptors.[2][3] These receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[7] Upon agonist binding, the activated Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][2] This inhibition of cAMP production modulates the activity of downstream effectors such as protein kinase A (PKA), ultimately influencing cellular function.
Data Presentation: Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for human 5-HT1B and 5-HT1D receptors. This data is essential for designing and interpreting radioligand binding assays.
| Receptor Subtype | Parameter | Value | Reference |
| 5-HT1B | pKi | 9.4 | [1][8] |
| 5-HT1B | Ki (nM) | 0.40 | [3] |
| 5-HT1D | pKi | 9.3 | [1][8] |
| 5-HT1D | Ki (nM) | 0.50 | [3] |
Note: Ki is the inhibition constant, representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. pKi is the negative logarithm of the Ki value.
Experimental Protocols
A competition radioligand binding assay is the most suitable method for determining the affinity of unlabeled test compounds for 5-HT1B/1D receptors using this compound as a reference compound. This protocol outlines a general procedure that can be adapted for specific experimental needs.
Experimental Workflow
References
- 1. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxytryptamine 5-HT1B and 5-HT1D receptors mediating inhibition of adenylate cyclase activity. Pharmacological comparison with special reference to the effects of yohimbine, rauwolscine and some beta-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. radioligand binding studies | PPT [slideshare.net]
- 7. 5-HT (5-Hydroxytryptamine) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Donitriptan Hydrochloride in Canine Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information on the use of donitriptan hydrochloride in canine research models. The protocols are based on published literature and general best practices for canine studies.
Introduction
Donitriptan is a potent and selective serotonin 5-HT1B and 5-HT1D receptor agonist.[1] It has been investigated for its potential as an antimigraine agent.[1] In canine models, donitriptan has been shown to produce dose-dependent decreases in unilateral carotid blood flow, a key indicator of its potential therapeutic effect.[2]
Data Presentation
The following table summarizes the quantitative dosage data for this compound found in the reviewed literature for canine studies.
| Route of Administration | Dosage | Species | Study Focus | Outcome | Reference |
| Oral (p.o.) | 0.63 mg/kg | Canine (Conscious) | Carotid Blood Flow | Produced long-lasting, dose-dependent decreases in unilateral carotid blood flow without affecting heart rate or behavior. | [2] |
Signaling Pathway
Experimental Protocols
While detailed, step-by-step protocols for this compound administration in canines are not available in the reviewed literature, the following represents a general methodology for oral administration in a research setting, based on established guidelines.
Objective: To assess the effect of orally administered this compound on a specific physiological parameter (e.g., carotid blood flow) in conscious canines.
Materials:
-
This compound
-
Vehicle for dissolution/suspension (e.g., sterile water, methylcellulose solution)
-
Gavage tube appropriate for the size of the dog
-
Syringes
-
Personal Protective Equipment (PPE)
-
Canine scale
-
Apparatus for measuring the desired endpoint (e.g., Doppler flow probe)
Procedure:
-
Animal Preparation:
-
All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Use healthy, purpose-bred dogs (e.g., Beagles) of a specified age and weight range.
-
Acclimate the animals to the laboratory environment and handling procedures to minimize stress.
-
Fast the dogs overnight prior to dosing, with water available ad libitum.
-
-
Dosage Preparation:
-
Accurately weigh the required amount of this compound based on the individual dog's body weight.
-
Prepare the dosing solution or suspension in the chosen vehicle at the desired concentration. Ensure homogeneity of the preparation.
-
-
Oral Administration (Gavage):
-
Gently restrain the dog.
-
Measure the gavage tube from the tip of the dog's nose to the last rib to ensure proper placement in the stomach. Mark the tube accordingly.
-
Moisten the tip of the gavage tube with water or a non-irritating lubricant.
-
Carefully pass the tube over the base of the tongue and down the esophagus to the pre-measured mark.
-
Confirm correct placement by gently palpating the neck to feel both the trachea and the gavage tube.
-
Administer the prepared dose through the tube using a syringe.
-
Flush the tube with a small amount of water to ensure the full dose has been delivered.
-
Gently remove the gavage tube.
-
-
Post-Administration Monitoring and Data Collection:
-
Observe the animal for any adverse reactions.
-
At predetermined time points post-administration, measure and record the experimental endpoints (e.g., carotid blood flow, heart rate, blood pressure).
-
Collect any required biological samples (e.g., blood for pharmacokinetic analysis) according to the study design.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the effect of this compound compared to a vehicle control group.
-
Experimental Workflow:
References
Application Notes and Protocols for Cell Culture Assays Using Donitriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Donitriptan hydrochloride in various cell culture assays to characterize its activity as a potent 5-HT1B/1D receptor agonist. The following sections detail the mechanism of action, quantitative data, experimental protocols, and visual workflows to facilitate the investigation of this compound's effects on cellular signaling pathways.
Introduction
This compound is a high-efficacy agonist for the serotonin 5-HT1B and 5-HT1D receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.[3] Activation of these receptors by an agonist like Donitriptan initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] Additionally, stimulation of 5-HT1B/1D receptors can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.[5] Understanding the potency and efficacy of this compound in these pathways is crucial for its development as a therapeutic agent.
Data Presentation
The following table summarizes the quantitative data for this compound's binding affinity at the human 5-HT1B and 5-HT1D receptors.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| pKi | 5-HT1B | 9.4 | Recombinant | [1] |
| pKi | 5-HT1D | 9.3 | Recombinant | [1][6] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a stronger binding affinity of the ligand for the receptor.
Signaling Pathway
The binding of this compound to 5-HT1B/1D receptors triggers a conformational change in the receptor, leading to the activation of associated Gi/o proteins. This activation results in the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC) and certain ion channels, and can also contribute to the activation of the MAPK/ERK pathway.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
CHO-K1 or HEK293 cells stably expressing human 5-HT1B or 5-HT1D receptors: These are ideal for specific receptor characterization.[7][8]
-
C6 glioma cells: These cells endogenously express some serotonin receptors and can be a useful model system.[9]
General Culture Conditions:
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Environment: Humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon activation of the Gi/o-coupled 5-HT1B/1D receptors by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reprocell.com [reprocell.com]
- 4. 5-HT2A receptor activation leads to increased BDNF mRNA expression in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a 5-HT1B receptor on CHO cells: functional responses in the absence of radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recombinant human serotonin 5A receptors stably expressed in C6 glioma cells couple to multiple signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating HPLC Analysis of Donitriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
**Abstract
This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Donitriptan hydrochloride in bulk drug substance. The method is designed to be specific, accurate, and precise for the determination of this compound and to separate it from potential degradation products. This document provides comprehensive experimental protocols for method validation and forced degradation studies, in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a potent and selective 5-HT1B/1D receptor agonist that has been investigated for the treatment of migraine.[1][2][3] Its chemical formula is C23H25N5O2·HCl with a molecular weight of 439.94 g/mol .[1][4][5] The development of a robust, stability-indicating analytical method is crucial for ensuring the quality, safety, and efficacy of the drug substance. This proposed HPLC method is designed for the routine analysis of this compound and for monitoring its stability under various stress conditions.
Proposed HPLC Method
A reversed-phase HPLC method is proposed for the analysis of this compound. The selection of a C18 stationary phase is common for compounds of similar polarity, and a mobile phase consisting of an organic modifier (acetonitrile) and a phosphate buffer is chosen to ensure adequate retention and peak shape.
Table 1: Proposed Chromatographic Conditions
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Diluent | Mobile Phase |
Experimental Protocols
-
Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (10 µg/mL): Prepare a sample solution of the bulk drug substance at a concentration equivalent to the Working Standard Solution using the diluent.
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure its performance.
Table 2: Proposed System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% (for 5 replicate injections) |
Method Validation Protocol
The proposed analytical method should be validated according to ICH guidelines to demonstrate its suitability for the intended purpose.
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6][7] Stress conditions are applied to a solution of this compound to induce degradation.
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 7 days.
The stressed samples are then analyzed by the proposed HPLC method to check for any degradation products and to ensure that the main peak of this compound is well-resolved from any degradant peaks.
The linearity of the method is to be established by analyzing a series of at least five concentrations of this compound over a range of 50% to 150% of the working concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL). A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.
Table 3: Proposed Linearity Parameters
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Should be minimal |
The accuracy of the method is to be determined by the recovery of a known amount of this compound standard added to a placebo or sample matrix. This should be performed at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
Table 4: Proposed Accuracy Parameters
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% to 102.0% |
| % RSD of Recovery | ≤ 2.0% |
-
Repeatability (Intra-day Precision): Six replicate injections of the same sample solution are analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis is repeated on a different day by a different analyst.
Table 5: Proposed Precision Parameters
| Parameter | Acceptance Criteria |
| % RSD for Repeatability | ≤ 2.0% |
| % RSD for Intermediate Precision | ≤ 2.0% |
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
Table 6: Proposed Robustness Parameters and Variations
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% Organic Phase |
| Column Temperature | ± 2 °C |
| pH of Buffer | ± 0.2 units |
The system suitability parameters should be checked under each varied condition.
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of parameters for HPLC method validation.
Conclusion
The proposed stability-indicating RP-HPLC method for the analysis of this compound provides a framework for a reliable and robust quality control procedure. The detailed protocols for method validation and forced degradation studies will ensure that the method is suitable for its intended use in both routine analysis and stability testing of the drug substance. The successful validation of this method will be a critical step in the pharmaceutical development and quality assurance of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound | 170911-68-9 [smolecule.com]
- 4. scbt.com [scbt.com]
- 5. medkoo.com [medkoo.com]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 7. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
Application of Donitriptan in Vasoconstriction Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donitriptan is a potent and high-efficacy agonist of the 5-HT1B and 5-HT1D serotonin receptors.[1][2][3][4] Its primary mechanism of action involves vasoconstriction, particularly in the cranial vasculature, making it a subject of significant interest in migraine research and the development of novel therapeutics.[5][6] Donitriptan distinguishes itself from other triptans by exhibiting a higher intrinsic activity at these receptors, comparable to serotonin itself.[1] This characteristic suggests a potential for greater therapeutic efficacy.[1] These application notes provide detailed protocols for studying the vasoconstrictor effects of Donitriptan in both in vitro and in vivo models, as well as methods for investigating the underlying cellular signaling pathways.
Mechanism of Action
Data Presentation
In Vitro Efficacy and Potency of Donitriptan
| Parameter | Donitriptan | Sumatriptan | Reference Agonist (5-HT) | Tissue/Cell Line | Reference |
| pKi (5-HT1B) | 9.4 | - | - | Recombinant human receptors | [3][4] |
| pKi (5-HT1D) | 9.3 | - | - | Recombinant human receptors | [3][4] |
| pEC50 (Middle Meningeal Artery) | 9.07 ± 0.14 | 7.41 ± 0.08 | - | Human isolated middle meningeal artery | [10] |
| Emax (Middle Meningeal Artery) | 103 ± 8% | 110 ± 12% | - | Human isolated middle meningeal artery | [10] |
| pEC50 (Coronary Artery) | 8.25 ± 0.16 & 5.60 ± 0.24 | 5.71 ± 0.16 | - | Human isolated coronary artery | [10] |
| Emax (Coronary Artery) | 29 ± 6% | 14 ± 2% | - | Human isolated coronary artery | [10] |
Note: Data are presented as mean ± SEM where available. pKi represents the negative logarithm of the inhibitor constant, indicating binding affinity. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.
In Vivo Effects of Donitriptan on Carotid Blood Flow
| Animal Model | Dose/Route | Maximum Decrease in Carotid Blood Flow | Duration of Action | Reference |
| Anesthetized Pig | 0.16-100 µg/kg, i.v. | 25 ± 3% | Long-lasting | [11] |
| Conscious Dog | from 0.63 mg/kg, p.o. | Dose-dependent decreases | Long-lasting | [1] |
Experimental Protocols
Protocol 1: In Vitro Vasoconstriction Assay Using Isolated Rabbit Saphenous Vein
This protocol describes an in vitro method to assess the vasoconstrictor activity of Donitriptan on isolated rabbit saphenous vein rings.
Materials:
-
Male New Zealand White rabbits (2.5-3.0 kg)
-
Euthanasia solution (e.g., pentobarbital sodium)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Donitriptan hydrochloride
-
Reference agonists (e.g., serotonin, norepinephrine)
-
Organ bath system with isometric force transducers
-
Data acquisition system
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Humanely euthanize the rabbit.
-
Carefully dissect the saphenous veins and place them in cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adherent connective tissue and cut the vein into 3-4 mm rings.
-
-
Organ Bath Setup:
-
Mount the vein rings in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.
-
Connect the rings to isometric force transducers.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.
-
Assess the viability of the tissues by contracting them with a high concentration of potassium chloride (e.g., 80 mM KCl).
-
-
Cumulative Concentration-Response Curve:
-
After washing out the KCl and allowing the tissue to return to baseline, add Donitriptan in a cumulative manner (e.g., from 1 nM to 10 µM).
-
Record the contractile response after each addition until a maximal response is achieved.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curve and calculate the pEC50 and Emax values.
-
In Vitro Vasoconstriction Assay Workflow
Protocol 2: In Vivo Carotid Blood Flow Measurement in Anesthetized Pigs
This protocol details the in vivo assessment of Donitriptan's effect on carotid artery blood flow in an anesthetized pig model.
Materials:
-
Domestic pigs (25-30 kg)
-
Anesthetics (e.g., sodium pentobarbital)
-
Mechanical ventilator
-
Surgical instruments
-
Ultrasonic or Doppler flow probe
-
Blood pressure transducer
-
Data acquisition system
-
This compound solution for intravenous administration
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the pig and maintain anesthesia throughout the experiment.
-
Intubate the animal and provide mechanical ventilation.
-
Catheterize a femoral artery for blood pressure monitoring and a femoral vein for drug administration.
-
-
Surgical Procedure:
-
Make a midline incision in the neck to expose a common carotid artery.
-
Carefully dissect the artery free from surrounding tissues.
-
Place a pre-calibrated ultrasonic or Doppler flow probe around the artery.
-
-
Baseline Measurements:
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Record baseline carotid blood flow, mean arterial pressure, and heart rate.
-
-
Drug Administration:
-
Administer Donitriptan intravenously in a dose-dependent manner (e.g., 0.16 to 100 µg/kg).
-
Administer a vehicle control (saline) in a separate group of animals.
-
-
Data Acquisition and Analysis:
-
Continuously record carotid blood flow and cardiovascular parameters.
-
Calculate the percentage change in carotid blood flow from baseline for each dose of Donitriptan.
-
Determine the dose-response relationship.
-
In Vivo Carotid Blood Flow Measurement Workflow
Protocol 3: Measurement of cAMP Formation in Cultured Cells
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP formation by Donitriptan in cells expressing 5-HT1B or 5-HT1D receptors.
Materials:
-
Cell line stably expressing human 5-HT1B or 5-HT1D receptors (e.g., C6 glioma cells)
-
Cell culture medium and supplements
-
This compound
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Multi-well plates (e.g., 96-well)
Procedure:
-
Cell Culture:
-
Culture the cells in appropriate medium until they reach a suitable confluency.
-
Seed the cells into multi-well plates and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of Donitriptan for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for an appropriate time (e.g., 10-15 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit instructions.
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF reader).
-
-
Data Analysis:
-
Generate a standard curve to determine cAMP concentrations.
-
Calculate the percentage inhibition of forskolin-stimulated cAMP formation for each concentration of Donitriptan.
-
Determine the IC50 value for Donitriptan.
-
Protocol 4: MAPK Activation Assay in Vascular Smooth Muscle Cells
This protocol outlines a method to assess the activation of MAPK (ERK1/2) by Donitriptan in vascular smooth muscle cells (VSMCs).
Materials:
-
Primary or cultured vascular smooth muscle cells (e.g., from rabbit renal artery)
-
Cell culture medium and supplements
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture VSMCs to near confluency and then serum-starve for 24 hours to reduce basal MAPK activity.
-
Treat the cells with various concentrations of Donitriptan for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against p-ERK.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with the antibody against t-ERK to ensure equal protein loading.
-
Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
-
Signaling Pathway Visualization
References
- 1. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of hemorrhagic shock and fluid resuscitation in pigs using handless Doppler carotid artery ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of MAPK activation by bradykinin in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development of an ex vivo Flow System to Assess Acute Arterial Drug Retention of Cardiovascular Intravascular Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Informatics Approach Towards Targeting HTR1B Pathways in Neuropharmacology for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carotid artery volume flow: in vivo measurement with time-domain-processing US - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of Donitriptan Hydrochloride Using Fluorescence-Detection Size Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and robust method for the analysis of Donitriptan hydrochloride, a potent 5-HT1B/1D receptor agonist, using Fluorescence-Detection Size Exclusion Chromatography (FD-SEC). Leveraging the intrinsic fluorescence of Donitriptan's indole moiety, this method offers high selectivity and sensitivity for quantification and purity assessment, making it a valuable tool in pharmaceutical development and quality control. The protocol outlines the experimental parameters, from sample preparation to data acquisition, and provides a framework for method implementation.
Introduction
Donitriptan is a tryptamine derivative investigated for the treatment of migraines.[1][2] It functions as a selective agonist for the 5-HT1B and 5-HT1D serotonin receptors.[1][3] Accurate and sensitive analytical methods are crucial for the characterization and quality control of active pharmaceutical ingredients (APIs) like this compound. Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic volume, proving effective for determining molecular size and purity.[4][5][6][7] When coupled with a fluorescence detector, FD-SEC becomes a highly sensitive and selective analytical method, particularly for fluorescent molecules.[8]
Donitriptan, containing an indole ring system, is intrinsically fluorescent, similar to the amino acid tryptophan.[9][10] This intrinsic fluorescence allows for its detection at low concentrations without the need for derivatization. The excitation of indole derivatives typically occurs around 280 nm, with emission observed between 300 and 400 nm.[9] This application note describes a hypothetical FD-SEC method tailored for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C23H25N5O2・HCl | [11] |
| Molecular Weight | 439.94 g/mol | [11] |
| CAS Number | 170911-68-9 | [11] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and aqueous buffers | [12] |
| Mechanism of Action | 5-HT1B/1D Receptor Agonist | [1][3] |
Experimental Protocol: FD-SEC for this compound
This section provides a detailed protocol for the analysis of this compound using FD-SEC.
Materials and Reagents
-
This compound (≥98% purity)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Sodium Phosphate, Dibasic
-
Sodium Phosphate, Monobasic
-
HPLC-grade water
-
0.22 µm syringe filters
Instrumentation
-
HPLC system equipped with a binary or isocratic pump
-
Autosampler
-
Size Exclusion Chromatography column suitable for small molecules (e.g., Agilent AdvanceBio SEC 130Å, 2.7 µm, 4.6 x 300 mm)
-
Fluorescence detector
-
Chromatography data acquisition and analysis software
Chromatographic Conditions
The proposed chromatographic conditions for the analysis are summarized in Table 2.
| Parameter | Recommended Setting |
| Column | Agilent AdvanceBio SEC 130Å, 2.7 µm, 4.6 x 300 mm |
| Mobile Phase | 150 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 280 nm, Emission: 350 nm |
| Run Time | Approximately 15 minutes |
Procedure
-
Mobile Phase Preparation:
-
Prepare a 150 mM sodium phosphate buffer by dissolving the appropriate amounts of sodium phosphate dibasic and monobasic in HPLC-grade water.
-
Adjust the pH to 7.0.
-
Filter the mobile phase through a 0.22 µm filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in the mobile phase.
-
From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the Donitriptan standards against their corresponding concentrations.
-
Determine the concentration of Donitriptan in the samples by interpolating their peak areas from the calibration curve.
-
Assess the purity of the sample by calculating the relative peak area of the main Donitriptan peak.
-
Visualizations
Experimental Workflow
The following diagram illustrates the experimental workflow for the FD-SEC analysis of this compound.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. nist.gov [nist.gov]
- 3. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. contractlaboratory.com [contractlaboratory.com]
- 6. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. atlantis-press.com [atlantis-press.com]
- 10. omlc.org [omlc.org]
- 11. researchgate.net [researchgate.net]
- 12. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Donitriptan Hydrochloride: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and handling of Donitriptan hydrochloride in DMSO. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Solubility Data
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. The following table summarizes the available data.
| Compound Name | CAS Number | Solvent | Solubility | Source |
| This compound | 170911-68-9 | DMSO | Soluble to 50 mM | |
| Donitriptan (free base) | 170912-52-4 | DMSO | 250 mg/mL (619.61 mM) | [1][2] |
Note: The high solubility of the free base suggests that the hydrochloride salt also has good solubility in DMSO. For precise experimental work, it is always recommended to use the batch-specific molecular weight found on the vial label and Certificate of Analysis when preparing stock solutions.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound at a desired concentration in DMSO.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the powder. It is important to use newly opened DMSO as it is hygroscopic, and absorbed water can impact solubility.[1]
-
Dissolution: Vortex the solution to facilitate dissolution. If the compound does not fully dissolve, sonication can be used to aid dissolution.[1][2]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at 0-4°C for short-term use (days to weeks) or -20°C for long-term storage (months).[3] Some sources recommend storage at -80°C for up to 6 months.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in stock solution upon storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Compound is difficult to dissolve in DMSO. | The concentration is too high, or the DMSO has absorbed moisture. | Try gentle warming or sonication to aid dissolution.[1][2] Use fresh, anhydrous DMSO. |
| Inconsistent experimental results. | The stock solution may have degraded. | Prepare a fresh stock solution. Ensure proper storage conditions are maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is ideal.[3]
Q2: Can I use water to dissolve this compound?
A2: While information on aqueous solubility is limited in the provided search results, triptan hydrochlorides generally exhibit some aqueous solubility. However, for creating concentrated stock solutions for in vitro assays, DMSO is the recommended solvent.
Q3: Is this compound stable in DMSO solution?
A3: Yes, this compound is stable in DMSO when stored properly. For short-term storage of stock solutions, 0-4°C is suitable, while -20°C is recommended for long-term storage.[3] To prevent degradation from repeated freeze-thaw cycles, it is best to store the solution in aliquots.[1]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 439.94 g/mol .[3][4][5]
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: this compound is for research use only and not for human or veterinary use.[3] Standard laboratory safety practices, including wearing gloves, a lab coat, and safety glasses, should be followed when handling this compound.
Experimental Workflow
Caption: Workflow for the preparation and use of a this compound stock solution.
References
Improving the stability of Donitriptan hydrochloride solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges with Donitriptan hydrochloride solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a decrease in potency over a short period. What are the likely causes?
A1: Short-term potency loss in this compound solutions is often attributed to chemical degradation. The most common degradation pathway for compounds with structures similar to Donitriptan, which contains ester and amide linkages, is hydrolysis.[1] This can be influenced by factors such as pH, temperature, and exposure to light. Another potential cause is oxidation.[1] We recommend performing a forced degradation study to identify the specific cause.[2][3]
Q2: What is a forced degradation study and why is it important?
A2: A forced degradation study, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing.[2] These conditions typically include heat, light, humidity, and exposure to various pH levels (acidic and basic) and oxidizing agents.[2][3] The purpose is to understand the intrinsic stability of the molecule, identify potential degradation products, and establish the degradation pathways.[2][3] This information is crucial for developing stable formulations and selecting appropriate storage conditions.[2]
Q3: How do I set up a forced degradation study for this compound?
A3: A typical forced degradation study involves exposing a solution of this compound to the stress conditions outlined in the table below. The extent of degradation is then monitored at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] It is important to aim for a target degradation of 5-20% to ensure that the secondary degradation products are not formed in significant amounts.
Troubleshooting Guide
Issue: Unexpected peaks are observed in the HPLC chromatogram of my this compound solution.
Possible Cause 1: Degradation of the drug substance.
-
Troubleshooting Steps:
-
Review Solution Preparation and Storage: Confirm the pH of your solution and the storage conditions (temperature and light exposure). Triptans, like Naratriptan HCl, have shown instability in acidic and alkaline conditions.[5][6]
-
Perform Stress Testing: Conduct a forced degradation study (see protocol below) to determine if the observed peaks correspond to known degradants formed under specific stress conditions (e.g., acid or base hydrolysis, oxidation).
-
Analyze with a Validated Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent drug from all potential degradation products.
-
Possible Cause 2: Interaction with excipients.
-
Troubleshooting Steps:
-
Conduct Compatibility Studies: If your solution contains excipients, perform compatibility studies by preparing binary mixtures of this compound with each excipient and subjecting them to stress conditions.
-
Analyze for Interactions: Analyze the stressed binary mixtures by HPLC to identify any new peaks that are not present in the stressed drug substance alone.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 2 hours.[5]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at 60°C for 8 hours.[5]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).
-
-
Sample Analysis: At appropriate time intervals, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). A similar triptan, Naratriptan HCl, was analyzed using an isocratic mobile phase of acetonitrile and water (50:50).[5][6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm[4]
-
Injection Volume: 20 µL
Data Presentation
Table 1: Hypothetical Forced Degradation Data for this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 2 hours | 60°C | 15.2% | 2 |
| 0.1 N NaOH | 8 hours | 60°C | 22.5% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | 1 |
| Thermal | 48 hours | 80°C | 5.1% | 1 |
| Photolytic (UV) | 7 days | Room Temp | 12.3% | 2 |
Visualizations
References
Donitriptan hydrochloride storage and handling conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of Donitriptan hydrochloride. Adherence to these guidelines is crucial for ensuring the compound's stability, experimental accuracy, and personnel safety.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and potential issues that may arise during the experimental use of this compound.
Question: What are the ideal long-term and short-term storage conditions for this compound powder?
Answer: For long-term storage, lasting months to years, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage, such as for days to weeks, a temperature range of 0 - 4°C in a dry, dark place is suitable.[1] Always ensure the container is tightly sealed to prevent moisture absorption and degradation.[2][3]
Question: My this compound was shipped at ambient temperature. Is it still viable?
Answer: Yes. The compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions immediately to ensure its long-term stability.
Question: I observe inconsistencies in my experimental results. Could this be related to the handling of this compound?
Answer: Inconsistent results can stem from improper handling. This compound is toxic if swallowed, and harmful if it comes into contact with skin or is inhaled.[2] It can also cause skin and eye irritation.[2] Cross-contamination or degradation from improper handling can certainly affect experimental outcomes. Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Ensure you are working in a well-ventilated area, preferably a fume hood.
Question: What should I do in case of an accidental spill of this compound powder?
Answer: In the event of a spill, avoid creating dust. Do not touch or walk through the spilled material.[4] Ensure the area is well-ventilated. Wearing appropriate PPE, carefully clean up the spill. For containment and cleanup, use a non-combustible, absorbent material like sand or earth and place it in a designated container for disposal.[4] Do not allow the substance to enter sewers or waterways.[2]
Question: The powder appears discolored. Is it still usable?
Answer: this compound is typically a solid powder.[1] Any significant change in color or appearance could indicate degradation or contamination. It is advisable to use a fresh, properly stored batch to ensure the integrity of your experiment.
Question: What is the recommended solvent for this compound?
Answer: this compound is soluble in DMSO.[1][5]
Storage and Stability Data
| Parameter | Condition | Duration | Stability |
| Storage (Solid) | -20°C, Dry, Dark | Months to Years (Long-term) | Stable (>3 years if stored properly)[1] |
| 0 - 4°C, Dry, Dark | Days to Weeks (Short-term) | Stable[1] | |
| Ambient Temperature | A few weeks | Stable during shipping[1] | |
| Chemical Stability | Per Specifications | Not specified | No decomposition if used according to specifications.[2] |
Experimental Workflow & Handling Protocol
The following diagram outlines the recommended workflow for handling this compound, from receiving the compound to its final use in an experiment. Adherence to this protocol is critical for both safety and experimental success.
Caption: Workflow for Safe Handling of this compound.
References
Preventing degradation of Donitriptan hydrochloride in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals to help prevent the degradation of Donitriptan hydrochloride during experimental procedures. The information is presented in a question-and-answer format to address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and high-efficacy agonist at the 5-HT1B/1D receptors, with pKi values of 9.4 and 9.3, respectively.[1][2] It was investigated as a potential treatment for migraine headaches but was never marketed.[3][4] As a tryptamine derivative, its stability can be influenced by factors common to this class of compounds.
Q2: What are the most likely causes of this compound degradation in my experiments?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the behavior of similar triptan compounds like Zolmitriptan, Naratriptan, and Rizatriptan, the most probable causes of degradation are:
-
Hydrolysis: Degradation in aqueous solutions, particularly under acidic or alkaline conditions.[5]
-
Oxidation: Degradation in the presence of oxidizing agents or exposure to air (oxygen).[6][7]
-
Photodegradation: Degradation upon exposure to light, especially UV light.[8][9]
Q3: How can I prepare and store my this compound stock solutions to minimize degradation?
To ensure the stability of your stock solutions, the following practices are recommended:
-
Solvent Selection: For short-term storage, dissolve this compound in a suitable organic solvent like DMSO.[1][10] For aqueous-based assays, prepare fresh solutions or use a validated stable buffer.
-
pH Control: Maintain the pH of aqueous solutions within a stable range. For many amine-containing compounds, a slightly acidic to neutral pH is often optimal. Based on studies of other triptans, extreme acidic or alkaline conditions should be avoided.[5][11]
-
Storage Conditions: Store stock solutions at low temperatures, such as -20°C or -80°C, for long-term storage.[10] For short-term storage (days to weeks), refrigeration at 2-8°C may be adequate.[10]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[9]
-
Inert Atmosphere: For highly sensitive experiments, consider purging the solvent and the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidation.
Troubleshooting Guide
Issue 1: I am observing a loss of potency or inconsistent results in my cell-based assays.
-
Possible Cause: Degradation of this compound in the cell culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh dilutions: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Do not use previously prepared and stored dilutions in aqueous media.
-
Incubation Time: Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment. Take samples at different time points and analyze for compound integrity using a suitable analytical method like HPLC.
-
Medium Components: Be aware that some components in complex media could potentially contribute to degradation.
-
Issue 2: I am seeing unexpected peaks in my HPLC analysis of experimental samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies on this compound. This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidizing agent, and light). The resulting chromatograms will help in identifying the retention times of potential degradants.
-
Optimize HPLC Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact drug from all potential degradation products.
-
Review Sample Handling: Scrutinize your entire experimental workflow, from sample preparation to analysis, to identify any steps where the compound might be exposed to degrading conditions (e.g., prolonged exposure to room temperature, light, or incompatible solvents).
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a generalized procedure based on common practices for other triptan compounds.
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N HCl.
-
Incubate at 60°C for 2 hours.[5]
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
-
Incubate at 60°C for 8 hours.[5]
-
Cool, neutralize with 1N HCl, and dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 48 hours.[12]
-
Dissolve the heat-stressed powder in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in mobile phase) to direct sunlight or a photostability chamber for 48 hours.[12]
-
Analyze by HPLC.
-
-
Control Sample: Prepare a solution of this compound at the same final concentration without subjecting it to any stress conditions.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This is a hypothetical method based on methods developed for other triptans. Method development and validation would be required for this compound specifically.
Objective: To quantify this compound and separate it from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, and UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.01 M Phosphate buffer (pH adjusted to 5.0).
-
Mobile Phase B: Methanol.
-
Gradient Program: A suitable gradient to elute the parent compound and any degradants. For example:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-25 min: 80% to 20% B
-
25-30 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
The results from a forced degradation study can be summarized as follows:
Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Retention Time(s) of Major Degradants (min) |
| 1N HCl, 60°C, 2h | ~25% | 1 | 5.5 |
| 1N NaOH, 60°C, 8h | ~20% | 1 | 5.6 |
| 3% H₂O₂, RT, 24h | ~10% | 2 | 4.8, 6.2 |
| Dry Heat, 60°C, 48h | <5% | 0 | - |
| Photolytic, RT, 48h | ~30% | 1 | 5.8 |
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Logical Relationship of Factors Affecting Degradation
Caption: Factors influencing Donitriptan degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Donitriptan - Wikipedia [en.wikipedia.org]
- 4. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A stability indicating LC method for zolmitriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qbdgroup.com [qbdgroup.com]
- 10. medkoo.com [medkoo.com]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Donitriptan Hydrochloride Concentration for In Vitro Studies
Welcome to the technical support center for Donitriptan hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing the use of this compound in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Q2: What are the binding affinities of Donitriptan for the 5-HT1B and 5-HT1D receptors?
Donitriptan exhibits high affinity for both receptor subtypes, with reported pKi values of approximately 9.4 for 5-HT1B and 9.3 for 5-HT1D receptors.[6] It has a subnanomolar affinity for these receptors.[2]
Q3: What is the solubility of this compound?
This compound is soluble in DMSO, with a solubility of up to 50 mM.[6]
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution in 100% DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the known off-target effects of Donitriptan?
While Donitriptan is highly selective for 5-HT1B/1D receptors, some studies have shown it can act as a potent agonist at the 5-HT2A receptor, although with lower potency compared to its primary targets.[7] At higher concentrations (e.g., 100 µM), it has been observed to induce CYP1A1 mRNA in intestinal cell lines, suggesting potential interaction with the aryl hydrocarbon receptor (AhR) signaling pathway.[8]
Troubleshooting Guide
Issue 1: Inconsistent or no response in cAMP inhibition assay.
-
Probable Cause:
-
Cell health and receptor expression: Low receptor expression or unhealthy cells can lead to a weak or inconsistent response.
-
Forskolin concentration: The concentration of forskolin used to stimulate cAMP production may be suboptimal.
-
This compound degradation: Improper storage or handling of the compound can lead to degradation.
-
Assay conditions: Incubation times or reagent concentrations may not be optimal.
-
-
Solution:
-
Ensure cells are in a logarithmic growth phase and have a low passage number.
-
Perform a forskolin dose-response curve to determine the optimal concentration for your cell line.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Optimize incubation times and ensure all reagents are fresh and correctly prepared.
-
Use a known 5-HT1B/1D agonist as a positive control to validate the assay system.
-
Issue 2: High background signal in GTPγS binding assay.
-
Probable Cause:
-
Basal receptor activity: Some cell lines may have high basal (agonist-independent) GPCR activity.
-
Non-specific binding of [35S]GTPγS: The radioligand may be binding to components other than the Gα subunit.
-
Membrane preparation quality: Poor quality cell membranes can lead to high background.
-
-
Solution:
-
Include a condition with a high concentration of non-radiolabeled GTPγS to determine non-specific binding.
-
Optimize the concentration of GDP in the assay buffer to reduce basal binding.
-
Ensure high-quality membrane preparations by using fresh cells and appropriate homogenization and centrifugation steps.
-
Issue 3: Unexpected cytotoxicity observed.
-
Probable Cause:
-
High concentration of this compound: At high concentrations, the compound may induce off-target effects leading to cell death.
-
High DMSO concentration: The final concentration of the solvent (DMSO) in the culture medium may be toxic to the cells.
-
Cell line sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
-
Solution:
-
Perform a dose-response curve to determine the cytotoxic concentration (CC50) of this compound for your specific cell line.
-
Ensure the final DMSO concentration in your experiments is below the toxic threshold for your cells (typically ≤ 0.1%).
-
Choose a concentration range for your functional assays that is well below the cytotoxic concentration.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays with this compound
| Assay Type | Cell Type | Recommended Concentration Range | Key Parameters to Measure |
| cAMP Inhibition Assay | Cells expressing 5-HT1B/1D receptors (e.g., C6, HEK293) | 0.1 nM - 1 µM | EC50 for cAMP inhibition |
| [35S]GTPγS Binding Assay | Cell membranes expressing 5-HT1B/1D receptors | 0.1 nM - 1 µM | EC50 for GTPγS binding stimulation |
| Cell Viability/Cytotoxicity Assay | Neuronal or vascular smooth muscle cells | 1 µM - 100 µM | CC50 (Cytotoxic Concentration 50%) |
| Vasoconstriction/Vasorelaxation Assay | Isolated arteries/veins (e.g., rabbit saphenous vein) | 1 nM - 10 µM | EC50 for contraction/relaxation |
Experimental Protocols
Protocol 1: cAMP Inhibition Assay
This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing 5-HT1B/1D receptors.
-
Cell Seeding: Seed cells (e.g., CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known 5-HT1B/1D agonist (e.g., 5-CT) as a positive control.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the different concentrations of this compound or controls for 15-30 minutes at 37°C.
-
Stimulation: Add a pre-determined optimal concentration of forskolin to all wells (except for the basal control) and incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: [35S]GTPγS Binding Assay
This assay measures the functional activation of G proteins by this compound in cell membranes.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the 5-HT1B or 5-HT1D receptor.
-
Assay Buffer Preparation: Prepare an assay buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a 96-well plate, add the cell membranes, various concentrations of this compound or a positive control (e.g., 5-HT), and assay buffer.
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Termination of Reaction: Terminate the reaction by rapid filtration through a filter plate.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all readings. Plot the specific binding against the logarithm of the this compound concentration to determine the EC50 and Emax values.[9][10][11]
Visualizations
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Donitriptan - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Donitriptan hydrochloride thermal decomposition avoidance
Welcome to the Donitriptan Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and analysis of this compound, with a specific focus on avoiding thermal decomposition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue: Unexpected or inconsistent experimental results.
-
Question: My experimental results with this compound are variable and not reproducible. Could thermal decomposition be the cause?
-
Answer: Yes, thermal decomposition is a potential cause for inconsistent results. This compound, like many complex organic molecules, can degrade at elevated temperatures, leading to a decrease in the concentration of the active compound and the formation of impurities. This can affect its biological activity and analytical profile. We recommend assessing the thermal stability of your sample using the protocols outlined below.
Issue: Visual changes in the sample.
-
Question: I've noticed a change in the color or appearance of my this compound sample after storage at room temperature for an extended period. What should I do?
-
Answer: A visual change, such as discoloration, can be an indicator of chemical degradation. This compound should be a solid powder.[1] Any significant change in appearance warrants an investigation into the integrity of the compound. It is recommended to perform analytical tests like HPLC to check the purity of the sample and compare it to a fresh or properly stored reference standard. For short-term storage (days to weeks), keeping the compound at 0-4°C is advisable, while long-term storage (months to years) should be at -20°C.[1]
Issue: Suspected degradation during an experiment involving heat.
-
Question: My experiment requires heating a solution of this compound. How can I minimize the risk of thermal decomposition?
-
Answer: To minimize thermal degradation when heating is necessary, consider the following:
-
Use the lowest effective temperature and the shortest possible heating time.
-
Conduct a preliminary stability study by heating the solution at the intended temperature for various durations and analyzing the samples by HPLC to determine the extent of degradation.
-
Ensure the pH of the solution is controlled, as pH can significantly influence the thermal stability of pharmaceuticals.
-
Work in an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is also a concern.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage (months to years), this compound powder should be stored at -20°C.[1] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] Some suppliers indicate that the solid is stable for a few weeks at ambient temperature during shipping.[1] Solutions of this compound in solvents like DMSO should be stored at -80°C for up to 6 months.[2]
Q2: At what temperature does this compound decompose?
Q3: What are the likely degradation products of this compound?
A3: The specific thermal degradation products of this compound have not been extensively documented. Generally, degradation of similar compounds can involve hydrolysis of amide bonds, oxidation of the indole ring, or cleavage of the piperazine ring. Identifying degradation products would require techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).
Q4: How can I check the purity of my this compound sample?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with a UV detector. A pure sample should show a single major peak at the expected retention time. The appearance of additional peaks may indicate the presence of impurities or degradation products.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of this compound.
Methodology:
-
Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically aluminum or platinum).
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).
-
Use an inert nitrogen purge gas to prevent oxidative degradation.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of decomposition is identified as the temperature at which significant weight loss begins.
Protocol 2: Thermal Transition Analysis using Differential Scanning Calorimetry (DSC)
Objective: To identify melting point and other thermal events, which can be indicative of purity and stability.
Methodology:
-
Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected melting point (e.g., 25°C to 250°C).
-
Use an inert nitrogen purge gas.
-
Record the heat flow to the sample relative to the reference.
-
The melting point is observed as an endothermic peak. A broad or shifted melting peak compared to a reference standard may indicate the presence of impurities.
Protocol 3: Purity Assessment and Quantification of Degradation by HPLC
Objective: To determine the purity of this compound and quantify any degradation products.
Methodology:
-
Preparation of Standard Solution: Prepare a stock solution of this compound reference standard of known concentration in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water). Prepare a series of dilutions to create a calibration curve.
-
Preparation of Sample Solution: Prepare a solution of the this compound sample to be tested at the same concentration as one of the standards.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength (e.g., 223 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Determine the retention time of the main peak for this compound from the standard. Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak in the sample indicates degradation. The percentage of degradation can be calculated by comparing the peak area of the main component in the sample to the standard.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Atmosphere |
| Solid Powder | Short-term (days to weeks) | 0-4°C | Dry |
| Solid Powder | Long-term (months to years) | -20°C | Dry |
| In DMSO Solution | Up to 1 month | -20°C | Inert |
| In DMSO Solution | Up to 6 months | -80°C | Inert |
Table 2: Hypothetical Thermal Analysis Data for this compound
| Analytical Technique | Parameter | Result | Interpretation |
| TGA | Onset of Decomposition | ~210°C | Significant weight loss begins at this temperature, indicating the start of thermal decomposition. |
| DSC | Melting Point | ~195°C (sharp peak) | A sharp melting peak is indicative of high purity. |
Visualizations
Caption: Troubleshooting workflow for suspected thermal decomposition.
References
Potential hazardous reactions of Donitriptan hydrochloride
Disclaimer: Donitriptan hydrochloride is a research compound whose clinical development was discontinued.[1] Consequently, comprehensive clinical safety and hazardous reaction data is limited. The information provided here is based on available preclinical safety data and knowledge of the triptan class of drugs, to which Donitriptan belongs. Researchers should exercise caution and perform their own risk assessments before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known hazardous reactions of this compound?
A1: According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Toxic if swallowed.[2]
-
Harmful in contact with skin.[2]
-
Causes skin irritation.[2]
-
Causes serious eye irritation.[2]
-
May cause respiratory irritation.[2]
Under normal laboratory conditions, no other dangerous reactions have been reported.[2]
Q2: What is the mechanism of action of this compound and how does it relate to potential hazards?
A2: this compound is a potent and high-efficacy agonist of the serotonin 5-HT1B and 5-HT1D receptors.[1][3] Its therapeutic rationale for migraine was based on the ability of these receptors to mediate vasoconstriction of cranial blood vessels. However, this mechanism is also linked to the primary safety concern for the triptan class: cardiovascular adverse events due to potential vasoconstriction of coronary arteries.[4]
Q3: Are there any known drug-drug interactions with this compound?
A3: Specific drug interaction studies for this compound are not publicly available. However, based on the pharmacology of the triptan class, the following potential interactions should be considered:
-
Other 5-HT1 Agonists (e.g., other triptans, ergot alkaloids): Co-administration is generally contraindicated due to the risk of additive vasoconstrictive effects.
-
Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): There is a theoretical risk of serotonin syndrome, although the absolute risk is considered low for triptans.[4]
-
Monoamine Oxidase Inhibitors (MAOIs): Some triptans are metabolized by monoamine oxidase A (MAO-A). Co-administration with MAOIs could potentially increase the systemic exposure and side effects of this compound.
Q4: What are the potential cardiovascular risks associated with this compound?
A4: As a member of the triptan class, this compound carries a theoretical risk of cardiovascular adverse events, including coronary artery vasospasm. Triptans are contraindicated in patients with a history of ischemic heart disease, coronary artery vasospasm, or other significant cardiovascular diseases.[4] While the incidence of serious cardiovascular events with triptans is very low in the general population, this risk is a primary concern.[3]
Troubleshooting Guide for Experimental Use
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity in vitro | High concentration of this compound. | Perform a dose-response curve to determine the EC50 and optimal concentration for your cell line. |
| Precipitation of compound in buffer | Poor solubility of this compound in the chosen solvent or buffer. | Consult the compound's Certificate of Analysis for solubility information. Consider using a different solvent system or adjusting the pH. |
| Inconsistent results in vascular reactivity assays | Variability in tissue preparation or experimental conditions. | Standardize tissue dissection and mounting procedures. Ensure consistent temperature, oxygenation, and buffer composition. |
Summary of Preclinical Safety Data
| Hazard Classification | Description | Reference |
| Acute Oral Toxicity | Toxic if swallowed | [2] |
| Acute Dermal Toxicity | Harmful in contact with skin | [2] |
| Skin Corrosion/Irritation | Causes skin irritation | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT1B Receptor Activation
This protocol describes a general method for evaluating the functional activity of this compound at the 5-HT1B receptor using a cell-based assay measuring downstream signaling (e.g., cAMP inhibition).
Materials:
-
HEK293 cells stably expressing the human 5-HT1B receptor.
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and supplements.
Procedure:
-
Seed the 5-HT1B-expressing HEK293 cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 15 minutes at room temperature.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of forskolin-stimulated cAMP production.
Visualizations
Caption: Mechanism of action of this compound.
References
Technical Support Center: Donitriptan Hydrochloride Purity and Quality Control
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Donitriptan hydrochloride. The information is designed to address specific issues that may be encountered during experimental analysis of the compound's purity and quality.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
A1: Commercially available this compound typically has a purity of ≥98%, as determined by High-Performance Liquid Chromatography (HPLC)[1][2][3]. Specific batch purity can be found on the Certificate of Analysis (CoA) provided by the supplier.
Q2: What are the common analytical techniques for assessing the purity of this compound?
A2: The most common analytical technique for determining the purity of this compound and other triptans is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[1][2]. Other methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), can be used for impurity identification.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To maintain the purity and stability of this compound, it is recommended to store it desiccated at room temperature[1][2].
Q4: What potential impurities might be present in a this compound sample?
A4: While specific impurity profiles for this compound are not extensively published, potential impurities in related triptans can include starting materials, intermediates from the synthesis, and degradation products. It is also important to consider the potential for enantiomeric impurities if chiral synthesis is not highly specific.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Solutions |
| Poor peak shape (tailing or fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload- Co-eluting impurities | - Replace the HPLC column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Reduce the sample concentration or injection volume.- Optimize the mobile phase composition or gradient to improve separation. |
| Inconsistent retention times | - Fluctuations in mobile phase composition- Inadequate column equilibration- Leaks in the HPLC system- Temperature fluctuations | - Ensure the mobile phase is well-mixed and degassed.- Increase the column equilibration time between injections.- Check for and repair any leaks in the system.- Use a column oven to maintain a consistent temperature. |
| Extra peaks in the chromatogram | - Contamination of the sample or solvent- Sample degradation- Carryover from previous injections | - Use high-purity solvents and prepare fresh samples.- Ensure proper storage of the sample and use it within its stability window.- Implement a robust needle wash procedure in the autosampler method. |
| Low signal intensity | - Incorrect detection wavelength- Low sample concentration- Detector malfunction | - Set the UV detector to the wavelength of maximum absorbance for this compound.- Prepare a more concentrated sample solution.- Check the detector lamp and perform any necessary maintenance. |
Purity and Impurity Data
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98%[1][2][3] | HPLC |
| Individual Impurity | Typically ≤0.1% to ≤0.5% (as per ICH guidelines) | HPLC |
| Total Impurities | Typically ≤2.0% | HPLC |
Experimental Protocols
General RP-HPLC Method for Purity Determination of Triptans
This protocol is a general guideline based on methods used for related triptan compounds and can be adapted for this compound.
1. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
3. Mobile Phase Preparation:
-
A common mobile phase for triptans consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous phase is typically adjusted to be acidic.
-
All mobile phase components should be filtered through a 0.45 µm filter and degassed before use.
4. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Elution Mode: Isocratic or gradient elution may be used. A gradient elution can be beneficial for separating impurities with different polarities.
5. Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and organic solvent similar to the mobile phase) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies for Stability Indicating Method Development
Forced degradation studies are essential for developing a stability-indicating HPLC method. The following are general conditions that can be applied to this compound, based on studies of other triptans.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light for a specified period.
Visualizations
References
Incompatible materials with Donitriptan hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential material incompatibilities with Donitriptan hydrochloride. While specific compatibility data for this compound is limited, information from structurally related triptan compounds can be used to infer potential issues. This guide offers troubleshooting advice and experimental protocols to ensure the stability and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: Are there any known incompatible materials with this compound?
A1: Currently, there is no specific list of incompatible materials documented for this compound. However, based on the chemical class of triptans, it is prudent to avoid strong acids, strong bases, and strong oxidizing agents.[1][2]
Q2: My this compound solution has changed color. What could be the cause?
A2: A change in solution color often indicates chemical degradation. This could be triggered by several factors, including:
-
Exposure to incompatible materials: Contact with acidic or basic compounds, or strong oxidizing agents.
-
Photodegradation: Exposure to direct sunlight or certain types of artificial light.
-
Thermal Stress: Storage at elevated temperatures.
-
Reaction with excipients: An excipient in your formulation may be reacting with the this compound.
It is recommended to review your experimental setup and storage conditions to identify the potential cause.
Q3: I am observing a loss of potency in my this compound formulation. What are the likely chemical stability issues?
A3: Loss of potency is a common indicator of chemical degradation. Triptan compounds, as a class, are known to be susceptible to hydrolysis (degradation by water) under both acidic and alkaline conditions, as well as to oxidation.[3][4] If you are experiencing a loss of potency, consider the following potential causes:
-
pH of the formulation: An inappropriate pH can accelerate hydrolytic degradation.
-
Presence of oxidizing agents: Peroxides or metal ions in your excipients or solvent can lead to oxidative degradation.
-
Inadequate storage: Exposure to heat and light can also contribute to degradation over time.[2]
Troubleshooting Guide
If you suspect an incompatibility with this compound, follow these troubleshooting steps:
-
Isolate the variable: Review all components of your formulation and experimental setup. This includes solvents, excipients, container materials, and storage conditions.
-
Conduct a compatibility study: If a new excipient or material is being introduced, perform a small-scale compatibility study. A detailed protocol is provided below.
-
Analyze for degradants: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to detect the presence of degradation products. A shift in the retention time of the parent peak or the appearance of new peaks can indicate an incompatibility.
-
Consult literature on similar compounds: Review stability studies on other triptans like Sumatriptan, Zolmitriptan, or Naratriptan to understand potential degradation pathways.[3][4][5]
Data on Structurally Related Compounds
The following table summarizes the degradation of other triptan drugs under various stress conditions. This data can provide insights into the potential stability of this compound.
| Compound | Stress Condition | Observation |
| Sumatriptan | Strong acids/alkalis, strong oxidizing/reducing agents | Incompatible |
| Zolmitriptan | Alkaline medium (e.g., 0.1N NaOH) | Considerable degradation observed.[3] |
| Oxidative stress (e.g., H₂O₂) | Degradation observed.[3][5] | |
| Acidic conditions (e.g., 0.1N HCl) | Unstable. | |
| Naratriptan | Acidic medium (e.g., 0.01N HCl) | Unstable, with significant degradation upon refluxing.[4] |
| Alkaline medium (e.g., 0.01N NaOH) | Unstable, with degradation observed at 60°C.[4] | |
| Neutral conditions (refluxing in water) | Degradation observed.[4] |
Experimental Protocols
Protocol: Compatibility Study of this compound with a Novel Excipient
Objective: To assess the chemical compatibility of this compound with a new excipient in a solid-state mixture.
Materials:
-
This compound
-
Test excipient
-
Mortar and pestle
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Climate-controlled stability chambers
Methodology:
-
Sample Preparation:
-
Prepare a physical mixture of this compound and the test excipient in a 1:1 ratio by weight.
-
Gently triturate the mixture using a mortar and pestle to ensure homogeneity.
-
Prepare a control sample of pure this compound.
-
-
Storage Conditions:
-
Place the samples in open and closed vials to evaluate the effect of air exposure.
-
Store the vials under accelerated stability conditions (e.g., 40°C / 75% RH) and room temperature (e.g., 25°C / 60% RH).
-
-
Time Points for Analysis:
-
Analyze the samples at initial (time zero), 1 week, 2 weeks, and 4 weeks.
-
-
Analytical Method (HPLC):
-
Prepare solutions of the control and test samples in a suitable solvent at a known concentration.
-
Inject the solutions into the HPLC system.
-
Monitor the chromatograms for:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks, indicating degradation products.
-
Changes in the physical appearance of the samples (e.g., color change, clumping).
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration.
-
A significant loss of the active ingredient or the formation of degradants indicates an incompatibility.
-
Visualizations
Caption: Troubleshooting workflow for identifying incompatible materials.
References
Validation & Comparative
A Comparative Guide: Donitriptan Hydrochloride vs. Sumatriptan in Preclinical Migraine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical pharmacological profiles of donitriptan hydrochloride and sumatriptan, two serotonin (5-HT) receptor agonists investigated for the acute treatment of migraine. The data presented is compiled from various preclinical studies to offer a comprehensive overview of their mechanisms of action, receptor affinities, and effects in relevant migraine models.
Mechanism of Action
Both donitriptan and sumatriptan are agonists at the 5-HT1B and 5-HT1D receptors, which are key targets in the treatment of migraine.[1][2][3][4] The therapeutic efficacy of these triptans is attributed to three primary mechanisms:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on dilated intracranial arteries, such as the middle meningeal artery, leads to vasoconstriction. This is thought to counteract the vasodilation that contributes to migraine pain.[4]
-
Inhibition of Neurogenic Inflammation: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[5][6] This action reduces neurogenic inflammation in the dura mater, a key process in migraine pathophysiology.[5][6]
-
Inhibition of Nociceptive Transmission: Triptans are also believed to act on 5-HT1D receptors in the brainstem, specifically in the trigeminal nucleus caudalis, to inhibit the transmission of pain signals.[7][8]
The following diagram illustrates the proposed signaling pathway for 5-HT1B/1D receptor agonists in the context of migraine.
Comparative Preclinical Data
The following tables summarize the available quantitative data comparing donitriptan and sumatriptan.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | pKi | Reference |
| Donitriptan | 5-HT1B | 9.4 | [3] |
| 5-HT1D | 9.3 | [3] | |
| Sumatriptan | 5-HT1B/1D | High Affinity | [9] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: In Vitro Vasoconstriction of Human Isolated Arteries
| Artery | Compound | pEC50 | Emax (% of K+ response) | Reference |
| Middle Meningeal Artery | Donitriptan | 9.07 ± 0.14 | 103 ± 8 | |
| Sumatriptan | 7.41 ± 0.08 | 110 ± 12 | ||
| Coronary Artery | Donitriptan | 8.25 ± 0.16 & 5.60 ± 0.24 | 29 ± 6 | |
| Sumatriptan | 5.71 ± 0.16 | 14 ± 2 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum response achievable by an agonist.
Table 3: Efficacy in Animal Models of Migraine
Direct head-to-head comparative studies with quantitative efficacy data (e.g., ED50) for donitriptan and sumatriptan in animal models of migraine, such as neurogenic plasma protein extravasation, are limited in the publicly available literature. However, existing research indicates that donitriptan possesses greater potency and intrinsic activity compared to sumatriptan and other triptans.[3][8]
| Model | Species | Compound | Effect | Reference |
| Neurogenic Plasma Extravasation | Rat | Sumatriptan (100 µg/kg) | Markedly attenuated extravasation in dura mater. | [10][11] |
| Trigeminal Nucleus Caudalis (TNC) Activation | Cat | Sumatriptan | Reduced Fos-positive cells in TNC after mechanical stimulation of the superior sagittal sinus. | [1][12] |
| Trigeminal Ganglion Neuron Inhibition | Rat | Sumatriptan (10 µM) | Inhibited TRPV1-mediated inward currents in trigeminal ganglion neurons. | [5][13] |
| Carotid Vasoconstriction | Anesthetized Pig | Donitriptan | More potent, longer-lasting, and greater amplitude carotid vasoconstrictor responses than tryptamine derivatives. | [14] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Radioligand Receptor Binding Assay
This assay determines the affinity of a drug for a specific receptor.
Methodology: Cell membranes expressing the human cloned 5-HT1B or 5-HT1D receptors are incubated with a specific radioligand (e.g., [3H]-5-carboxamidotryptamine) and varying concentrations of the unlabeled test compound (donitriptan or sumatriptan).[9][15][16] Following incubation to equilibrium, the mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[9] The radioactivity retained on the filters is then quantified using liquid scintillation counting.[17] The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is used to calculate the inhibition constant (Ki).
Isolated Artery Vasoconstriction Assay
This ex vivo assay measures the contractile response of isolated blood vessels to a drug.
Methodology: Segments of human middle meningeal or coronary arteries are obtained from surgical patients with appropriate consent.[18][19][20] The arterial rings are mounted in organ baths containing a physiological salt solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2), and maintained at 37°C.[18][21] The rings are connected to isometric force transducers to record changes in tension. After an equilibration period, cumulative concentration-response curves are generated by the stepwise addition of increasing concentrations of donitriptan or sumatriptan. The contractile responses are measured and used to determine the pEC50 and Emax values for each compound.
Neurogenic Plasma Protein Extravasation Model
This in vivo model assesses the ability of a drug to inhibit neurogenic inflammation in the dura mater.
Methodology: Anesthetized rats are administered a fluorescently labeled protein (e.g., Evans blue) intravenously.[10][11] The trigeminal ganglion is then electrically stimulated to induce neurogenic inflammation, which results in the extravasation of the labeled protein into the dural tissue.[10][22][23] The test compound (e.g., sumatriptan) is administered prior to the stimulation. After a set period, the animals are euthanized, and the dura mater is removed. The amount of extravasated labeled protein in the dura is quantified spectrophotometrically to determine the extent of inhibition by the test compound.[10][11]
Summary and Conclusion
This compound and sumatriptan are both potent 5-HT1B/1D receptor agonists with established mechanisms of action relevant to the treatment of migraine. Preclinical data indicates that donitriptan exhibits a higher binding affinity for both 5-HT1B and 5-HT1D receptors compared to the general high affinity of sumatriptan.
In functional assays, donitriptan is a more potent vasoconstrictor of the human middle meningeal artery than sumatriptan, as indicated by its higher pEC50 value. Both drugs demonstrate cranioselectivity, being more potent in constricting the middle meningeal artery compared to the coronary artery.
While direct head-to-head comparative data in animal models of migraine efficacy are not extensively available, the existing evidence suggests that donitriptan's higher potency and intrinsic activity at 5-HT1B/1D receptors could translate to enhanced therapeutic effects. Further studies are warranted to fully elucidate the comparative efficacy profiles of these two compounds in preclinical migraine models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Peptidergic Nociceptors of Both Trigeminal and Dorsal Root Ganglia Express Serotonin 1D Receptors: Implications for the Selective Antimigraine Action of Triptans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Sumatriptan Inhibits TRPV1 Channels in Trigeminal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition by sumatriptan of central trigeminal neurones only after blood-brain barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT1B/1D) receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of trigeminal neurones after intravenous administration of naratriptan through an action at 5-hydroxy-tryptamine (5-HT(1B/1D)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The antimigraine drug, sumatriptan (GR43175), selectively blocks neurogenic plasma extravasation from blood vessels in dura mater - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sumatriptan can inhibit trigeminal afferents by an exclusively neural mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sumatriptan inhibits TRPV1 channels in trigeminal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholars.mssm.edu [scholars.mssm.edu]
- 15. radioligand binding studies | PPT [slideshare.net]
- 16. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 18. 5-HT1B-receptors and vascular reactivity in human isolated blood vessels: assessment of the potential craniovascular selectivity of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.ymaws.com [cdn.ymaws.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. research.regionh.dk [research.regionh.dk]
- 22. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Comparative Analysis of Donitriptan and Other Triptans: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Donitriptan's pharmacological and preclinical performance against other established triptans. The information is supported by available experimental data to inform further research and development in the field of migraine therapeutics.
Donitriptan (F-11356) is a potent serotonin 5-HT1B/1D receptor agonist that was under development for the acute treatment of migraine.[1] Although its development was discontinued after reaching Phase 2 clinical trials, its distinct pharmacological profile, particularly its high intrinsic activity, warrants a comparative analysis with other triptans.[1][2] This guide summarizes the available preclinical and pharmacological data for Donitriptan and compares it with commonly prescribed triptans such as Sumatriptan, Rizatriptan, and Eletriptan.
Pharmacological Profile: Receptor Binding Affinity
Triptans exert their therapeutic effect through agonist activity at 5-HT1B and 5-HT1D receptors. Donitriptan exhibits high affinity for both of these receptor subtypes, comparable to or exceeding that of other triptans.[3] The binding affinities (pKi) of Donitriptan and other selected triptans for human 5-HT1B and 5-HT1D receptors are presented in Table 1. A higher pKi value indicates a higher binding affinity.
| Triptan | pKi at 5-HT1B | pKi at 5-HT1D |
| Donitriptan | 9.4 | 9.3 |
| Sumatriptan | 7.8 | 8.5 |
| Rizatriptan | 7.4 | 8.2 |
| Zolmitriptan | 8.2 | 8.8 |
| Naratriptan | 7.2 | 8.4 |
| Almotriptan | 7.6 | 8.5 |
| Eletriptan | 8.1 | 8.5 |
| Frovatriptan | 7.2 | 8.2 |
Table 1: Comparative Receptor Binding Affinities (pKi) of Triptans for Human 5-HT1B and 5-HT1D Receptors.
Preclinical Functional Activity
A distinguishing feature of Donitriptan is its high intrinsic activity at the 5-HT1B/1D receptors, suggesting it is a more potent agonist compared to other triptans.[2] Preclinical studies have demonstrated that Donitriptan is more effective than sumatriptan in producing vasoconstriction of cerebral blood vessels and inhibiting neurogenic inflammation in animal models.[3] Functional assays, such as GTPγS binding and cAMP inhibition, have confirmed Donitriptan's high efficacy.[3]
In vitro studies showed that donitriptan potently inhibited forskolin-induced cAMP formation and enhanced specific GTPγS binding to a greater extent than tryptamine derivatives, with an efficacy equivalent to serotonin itself.[3] Furthermore, in isolated guinea pig trigeminal ganglion neurons, donitriptan produced more potent and larger amplitude increases in hyperpolarizing Ca2+-dependent K+ currents than sumatriptan.[3] In vivo, donitriptan demonstrated more potent and longer-lasting carotid vasoconstrictor responses in anesthetized pigs compared to other triptans.[3]
Pharmacokinetic Properties
The pharmacokinetic profiles of triptans, including their absorption, distribution, metabolism, and excretion, significantly influence their clinical efficacy and tolerability. While detailed pharmacokinetic data for Donitriptan from human studies is limited, Table 2 provides a comparison of key pharmacokinetic parameters for several established triptans.
| Triptan | Oral Bioavailability (%) | Time to Peak Plasma Concentration (Tmax, hours) | Elimination Half-life (t1/2, hours) |
| Sumatriptan | 14 | 2.0 - 2.5 | 2 |
| Rizatriptan | 45 | 1.0 - 1.5 | 2 - 3 |
| Zolmitriptan | 40 | 1.5 - 2.0 | 3 |
| Naratriptan | 74 | 2.0 - 4.0 | 6 |
| Almotriptan | 70 | 1.5 - 4.0 | 3 - 4 |
| Eletriptan | 50 | 1.5 | 4 |
| Frovatriptan | 24 - 30 | 2.0 - 4.0 | 26 |
Table 2: Comparative Pharmacokinetic Parameters of Orally Administered Triptans.[4]
Clinical Efficacy
While Donitriptan reached Phase 2 clinical trials, specific quantitative efficacy data from these trials are not publicly available, as its development was discontinued.[1] Therefore, a direct comparison of its clinical performance with other triptans is not possible. However, the clinical efficacy of established triptans provides a benchmark for the therapeutic potential of novel agonists. Table 3 summarizes key efficacy endpoints for several oral triptans from clinical trials.
| Triptan (Oral Dose) | 2-hour Headache Response (%) | 2-hour Pain-Free (%) |
| Sumatriptan (100 mg) | 59 | 29 |
| Rizatriptan (10 mg) | 67 | 40 |
| Zolmitriptan (2.5 mg) | 62 | 28 |
| Naratriptan (2.5 mg) | 48 | 26 |
| Almotriptan (12.5 mg) | 64 | 36 |
| Eletriptan (40 mg) | 62 | 32 |
| Frovatriptan (2.5 mg) | 43 | 21 |
Table 3: Comparative Clinical Efficacy of Oral Triptans in the Acute Treatment of Migraine.
Signaling Pathways and Experimental Workflows
The therapeutic action of triptans is mediated through the 5-HT1B/1D receptor signaling pathway. The following diagrams illustrate this pathway and the general workflows for key experimental assays used to characterize triptan activity.
Caption: 5-HT1B/1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
-
Receptor Preparation: Cell membranes expressing the human 5-HT1B or 5-HT1D receptor are prepared and protein concentration is determined.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions.
-
Reaction Mixture: In a microplate, the following are added in order: assay buffer, competing ligand (e.g., Donitriptan) at various concentrations, radioligand (e.g., [3H]-Sumatriptan or [3H]-GR125743) at a fixed concentration (typically at or below its Kd), and the cell membrane preparation.
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values are determined by non-linear regression, and Ki values are calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Cell membranes expressing the 5-HT1B or 5-HT1D receptor are prepared as described for the radioligand binding assay.
-
Assay Buffer: A buffer containing MgCl2 and GDP is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).
-
Reaction Mixture: Cell membranes are incubated with varying concentrations of the agonist (e.g., Donitriptan) in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30°C for a specific time (e.g., 30-60 minutes).
-
Termination and Separation: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The agonist-stimulated binding is then calculated, and EC50 and Emax values are determined by non-linear regression.
Forskolin-Stimulated cAMP Accumulation Assay
-
Cell Culture: Whole cells expressing the Gi-coupled 5-HT1B or 5-HT1D receptor are cultured in appropriate media.
-
Assay Medium: A suitable buffer or medium, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation, is used.
-
Agonist and Forskolin Treatment: Cells are pre-incubated with various concentrations of the triptan agonist, followed by stimulation with a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified. IC50 values are determined by non-linear regression analysis to assess the potency of the agonist.
References
Validating the Selectivity of Donitriptan for 5-HT1B/1D Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Donitriptan's selectivity for the 5-hydroxytryptamine (5-HT) 1B and 1D receptor subtypes against other commonly used triptans. Donitriptan, a potent serotonin receptor agonist, has demonstrated high efficacy in preclinical models, suggesting a distinct pharmacological profile. This document summarizes key binding affinity and functional activity data, details the experimental protocols used to generate this data, and visualizes the associated signaling pathways and experimental workflows.
Comparative Analysis of Receptor Selectivity
Donitriptan exhibits high and nearly equal affinity for both the human 5-HT1B and 5-HT1D receptors, with reported pKi values of 9.4 and 9.3, respectively. This potent binding affinity is a key characteristic of its pharmacological profile. Furthermore, Donitriptan is distinguished by its high intrinsic activity at these receptors, suggesting it is a highly efficacious agonist, potentially more so than other triptans.
The following table summarizes the binding affinities (Ki or pKi) and functional potencies (EC50) of Donitriptan and other selected triptans for the 5-HT1B and 5-HT1D receptors. This data allows for a direct comparison of their selectivity profiles.
| Compound | 5-HT1B Binding Affinity (pKi/Ki) | 5-HT1D Binding Affinity (pKi/Ki) | 5-HT1B Functional Potency (pEC50/EC50) | 5-HT1D Functional Potency (pEC50/EC50) |
| Donitriptan | 9.4[1] | 9.3[1] | High intrinsic activity[2] | High intrinsic activity[2] |
| Sumatriptan | Ki: 11.07 nM[3] | Ki: 6.58 nM[3] | pA50: 6.46[4] | EC50: 8.3 nM |
| Zolmitriptan | Ki: 5.01 nM[5] | Ki: 0.63 nM[5][6] | pA50: 6.79[4] | pIC50: 9.16[4] |
| Rizatriptan | High Affinity | High Affinity[7][8][9][10] | - | - |
| Naratriptan | High Affinity | High Affinity[11][12][13][14][15] | - | - |
| Eletriptan | Ki: 0.92 nM[16] | Ki: 3.14 nM[16] | Potent Agonist | Potent Agonist |
| Frovatriptan | High Affinity[17][18][19] | High Affinity[17][18][19] | Potent Full Agonist[17] | Potent Full Agonist[17] |
| Almotriptan | Low Nanomolar Affinity | Low Nanomolar Affinity | Full Agonist | Full Agonist |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments used to characterize the selectivity of Donitriptan and other triptans for 5-HT1B/1D receptors.
Radioligand Binding Assays
Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of test compounds for the 5-HT1B and 5-HT1D receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells stably expressing human recombinant 5-HT1B or 5-HT1D receptors (e.g., CHO or HEK293 cells).
-
Radioligand: Typically [3H]-GR125743, a selective 5-HT1B/1D antagonist, or [3H]-5-carboxamidotryptamine ([3H]-5-CT), a non-selective but high-affinity 5-HT1 agonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand, such as 10 µM 5-HT or methiothepin.
-
Test Compounds: Donitriptan and other triptans at varying concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
For total binding wells: vehicle control.
-
For non-specific binding wells: a high concentration of the non-labeled ligand.
-
For competition wells: varying concentrations of the test compound.
-
The membrane preparation (typically 20-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assays
Functional assays measure the biological response following receptor activation, providing information on a compound's efficacy (e.g., agonist, antagonist) and potency (EC50 or IC50).
Objective: To determine the potency (EC50) of test compounds in inhibiting the production of cyclic AMP (cAMP) mediated by the Gi-coupled 5-HT1B/1D receptors.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Test Compounds: Donitriptan and other triptans at varying concentrations.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells in appropriate media and conditions.
-
Seed the cells into 96-well or 384-well plates at a predetermined density and allow them to attach overnight.
-
-
Compound Treatment:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with varying concentrations of the test compounds for a specific duration (e.g., 15-30 minutes).
-
-
Stimulation and Lysis:
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and increase intracellular cAMP levels. The concentration of forskolin should be optimized to produce a submaximal but robust cAMP signal.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions to release the intracellular cAMP.
-
-
cAMP Detection:
-
Perform the cAMP measurement using the chosen assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each well from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibition) from the curve using non-linear regression analysis. This value represents the functional potency of the agonist.
-
Objective: To measure the agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon activation of 5-HT1B/1D receptors, which provides a measure of G-protein activation.[20][21][22][23][24]
Materials:
-
Receptor Source: Membranes from cells expressing 5-HT1B or 5-HT1D receptors.
-
[35S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate, used to reduce basal [35S]GTPγS binding.
-
Test Compounds: Donitriptan and other triptans at varying concentrations.
-
Assay Buffer: Typically 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Filtration and Scintillation Counting Equipment: As described for the radioligand binding assay.
Procedure:
-
Membrane Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of GDP (e.g., 10-100 µM).
-
Varying concentrations of the test compound.
-
The membrane preparation.
-
-
Pre-incubate for a short period (e.g., 15-20 minutes) at 30°C.
-
Initiate the reaction by adding a fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM).
-
-
Incubation:
-
Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes) to allow for agonist-stimulated [35S]GTPγS binding.
-
-
Termination and Filtration:
-
Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration, as described in the radioligand binding assay.
-
-
Quantification and Data Analysis:
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding (as a percentage over basal) against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal stimulation) and the Emax (maximal stimulation) from the curve using non-linear regression analysis.
-
Visualizations
Signaling Pathways of 5-HT1B/1D Receptors
The 5-HT1B and 5-HT1D receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory Gαi/o family of G proteins. Upon agonist binding, these receptors initiate a signaling cascade that modulates the activity of various downstream effectors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor specificity and trigemino-vascular inhibitory actions of a novel 5-HT1B/1D receptor partial agonist, 311C90 (zolmitriptan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. amsbio.com [amsbio.com]
- 7. A review of rizatriptan, a quick and consistent 5-HT1B/1D agonist for the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The role of 5-HT1B and 5-HT1D receptors in the selective inhibitory effect of naratriptan on trigeminovascular neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naratriptan has a selective inhibitory effect on trigeminovascular neurones at central 5-HT1A and 5-HT(1B/1D) receptors in the cat: implications for migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Naratriptan - Wikipedia [en.wikipedia.org]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Pharmacology of the selective 5-HT(1B/1D) agonist frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frovatriptan: a selective type 1B/1D serotonin receptor agonist for the treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frovatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of Agonist-Stimulated [35S]GTPγS Binding to Cell Membranes | Springer Nature Experiments [experiments.springernature.com]
- 21. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 24. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Donitriptan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Donitriptan hydrochloride's cross-reactivity profile with other triptans, supported by available experimental data. Donitriptan is a potent 5-HT1B/1D receptor agonist that was under development as a treatment for migraine.[1] Understanding its selectivity and potential off-target interactions is crucial for evaluating its therapeutic potential and safety profile.
Executive Summary
This compound is a high-affinity agonist at the 5-HT1B and 5-HT1D receptors, the primary targets for the triptan class of anti-migraine drugs.[2] Available data indicates a degree of cross-reactivity with the 5-HT1A, 5-HT1F, and notably, the 5-HT2A receptors.[2][3] This profile distinguishes it from other triptans and warrants careful consideration in drug development. This guide presents a comparative analysis of its binding affinities, details the experimental protocols used to determine these interactions, and visualizes the relevant biological pathways and experimental workflows.
Comparative Receptor Binding Affinity
The following table summarizes the binding affinities (expressed as pKi values) of Donitriptan and other commonly used triptans for a range of serotonin (5-HT) receptors. A higher pKi value indicates a higher binding affinity.
| Receptor | Donitriptan | Sumatriptan | Zolmitriptan | Naratriptan | Rizatriptan | Eletriptan | Frovatriptan |
| 5-HT1A | 7.0 | 6.8 | 6.9 | 7.1 | 6.7 | 7.5 | 5.5 |
| 5-HT1B | 9.4 | 7.6 | 8.3 | 7.8 | 8.2 | 8.6 | 7.9 |
| 5-HT1D | 9.3 | 8.0 | 8.8 | 8.5 | 8.7 | 8.8 | 7.7 |
| 5-HT1E | <6.0 | 6.5 | 6.7 | 6.9 | 6.4 | 7.0 | <5.0 |
| 5-HT1F | 7.1 | 8.1 | 8.5 | 8.0 | 7.0 | 8.6 | 6.4 |
| 5-HT2A | 7.9 | 5.4 | 5.6 | 5.2 | 5.5 | 6.0 | <5.0 |
| 5-HT2B | 6.2 | 6.0 | 6.1 | 6.0 | 6.3 | 6.4 | 5.7 |
| 5-HT2C | 5.5 | 5.3 | 5.4 | 5.1 | 5.2 | 5.8 | <5.0 |
| 5-HT7 | 6.0 | 6.2 | 6.3 | 6.1 | 6.0 | 6.5 | 5.8 |
Data compiled from publicly available research.[2] Note: Variations in experimental conditions can lead to differences in reported values.
Key Observations:
-
High Affinity for 5-HT1B/1D: Donitriptan exhibits exceptionally high affinity for the target 5-HT1B and 5-HT1D receptors, comparable to or exceeding that of other triptans.[2]
-
Significant 5-HT2A Affinity: A notable feature of Donitriptan is its relatively high affinity for the 5-HT2A receptor, a characteristic not as prominent in many other triptans.[3] This interaction could have implications for its pharmacological profile.
-
Moderate to Low Affinity for Other Receptors: Donitriptan generally shows moderate to low affinity for other 5-HT receptor subtypes listed, which is a desirable characteristic for a selective drug.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies in pharmacology.
Radioligand Binding Assays
This technique is used to determine the affinity of a drug (like Donitriptan) for a specific receptor.
Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., recombinant human 5-HT receptors expressed in HEK293 or CHO cells).
-
A specific radioligand for the target receptor (e.g., [3H]-Sumatriptan for 5-HT1B/1D receptors).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.2 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and the test compound at varying concentrations is incubated to allow binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (e.g., GTPγS Binding Assay)
This assay is used to determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at a G-protein coupled receptor (GPCR).
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate the binding of [35S]GTPγS to G-proteins coupled to the target receptor.
Materials:
-
Cell membranes expressing the target GPCR.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).
-
GDP (Guanosine diphosphate).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters or SPA beads.
-
Scintillation counter.
Procedure:
-
Pre-incubation: Cell membranes are pre-incubated with the test compound.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS and GDP. Agonist binding to the receptor promotes the exchange of GDP for GTPγS on the Gα subunit of the G-protein.
-
Incubation: The mixture is incubated to allow for [35S]GTPγS binding.
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from unbound [35S]GTPγS by filtration or using scintillation proximity assay (SPA) beads.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximum response (Emax) are determined from concentration-response curves.
Visualizations
The following diagrams illustrate the key experimental workflow and the signaling pathway relevant to Donitriptan's mechanism of action.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified signaling pathway of 5-HT1B/1D receptors.
Conclusion
This compound is a potent 5-HT1B/1D receptor agonist with a distinct cross-reactivity profile, most notably its significant affinity for the 5-HT2A receptor. This characteristic may offer a different therapeutic and side-effect profile compared to other triptans and should be a key consideration in its further development and evaluation. The experimental protocols outlined provide a basis for the standardized assessment of its and other compounds' receptor interaction profiles. Further studies on a broader range of receptors would provide a more complete understanding of Donitriptan's selectivity.
References
Efficacy of Donitriptan compared to second-generation triptans
For Researchers, Scientists, and Drug Development Professionals
Donitriptan, an investigational triptan, reached Phase II clinical trials for the acute treatment of migraine before its development was discontinued. Despite not reaching the market, its preclinical profile reveals a potent serotonin 5-HT1B and 5-HT1D receptor agonist with distinct pharmacological characteristics when compared to marketed second-generation triptans. This guide provides a comparative analysis based on available preclinical data.
Comparative Pharmacological Data
While direct head-to-head clinical efficacy data for donitriptan against second-generation triptans is unavailable due to its discontinued development, preclinical studies offer valuable insights into its potential therapeutic profile. The following tables summarize the receptor binding affinity and intrinsic activity of donitriptan in comparison to other triptans.
Receptor Binding Affinity (Ki, nM)
Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1B | 5-HT1D | 5-HT2A |
| Donitriptan | 0.079–0.40 [1] | 0.063–0.50 [1] | EC50 = 7.9 [1] |
| Sumatriptan | ~11.07 | ~6.58 | >10,000 |
| Zolmitriptan | High | High | - |
| Naratriptan | High | High | - |
| Rizatriptan | High | High | - |
| Almotriptan | High | High | - |
| Eletriptan | ~3.14 | ~0.92 | - |
| Frovatriptan | High | High | - |
Note: Specific Ki values for all second-generation triptans at all receptors are not consistently reported in a single source. "High" indicates a high affinity for the receptor as a primary mechanism of action.
Intrinsic Activity (Emax, %)
Emax represents the maximum functional response produced by the drug.
| Compound | 5-HT1B | 5-HT1D |
| Donitriptan | 94% [1] | 97% [1] |
| Sumatriptan | Lower than Donitriptan | Lower than Donitriptan |
| Naratriptan | Lower than Donitriptan | Lower than Donitriptan |
| Zolmitriptan | Lower than Donitriptan | Lower than Donitriptan |
Note: Preclinical studies indicate donitriptan has a "markedly higher intrinsic activity" compared to sumatriptan, naratriptan, and zolmitriptan.[2]
Mechanism of Action: A Comparative Overview
Donitriptan, like second-generation triptans, is a serotonin 5-HT1B and 5-HT1D receptor agonist.[1][3] The activation of these receptors is believed to be the primary mechanism for relieving migraine headaches.
Key Actions of Triptans:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to vasoconstriction, counteracting the vasodilation associated with migraine.
-
Inhibition of Neuropeptide Release: Agonism at presynaptic 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).
-
Inhibition of Pain Signal Transmission: Triptans may also attenuate the transmission of pain signals within the trigeminal nucleus caudalis in the brainstem.
Donitriptan was designed to have a higher potency and intrinsic activity at these receptors compared to earlier triptans.[2] Preclinical evidence suggests that donitriptan is a "high-efficacy" agonist, producing a near-maximal response at the 5-HT1B/1D receptors.[1][4] This high intrinsic activity was hypothesized to translate into improved therapeutic effectiveness, potentially leading to higher response rates and a lower incidence of migraine recurrence.[4]
A unique characteristic of donitriptan is its potent agonism at the serotonin 5-HT2A receptor, a feature not prominent in most other triptans.[1] The clinical implications of this activity were not fully elucidated before the discontinuation of its development.
Experimental Protocols
The preclinical characterization of donitriptan involved a series of in vitro and in vivo experiments to determine its pharmacological profile.
In Vitro Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Ki) and functional activity (intrinsic efficacy, Emax) of donitriptan at various serotonin receptor subtypes.
-
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines were transfected with the DNA encoding for specific human serotonin receptor subtypes (e.g., 5-HT1B, 5-HT1D).
-
Membrane Preparation: Cell membranes expressing the receptor of interest were isolated.
-
Radioligand Binding Assays: Competition binding assays were performed using a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-GR125743 for 5-HT1B/1D). Membranes were incubated with the radioligand and increasing concentrations of donitriptan. The concentration of donitriptan that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the Ki value.
-
Functional Assays (e.g., GTPγS Binding): To assess intrinsic activity, guanosine 5'-O-(3-[35S]thio)triphosphate ([35S]GTPγS) binding assays were conducted. Agonist binding to a G-protein coupled receptor stimulates the binding of [35S]GTPγS to the Gα subunit. The amount of bound [35S]GTPγS is proportional to the agonist's efficacy. The maximal effect (Emax) of donitriptan was compared to a reference full agonist (e.g., 5-HT).
-
In Vivo Models of Migraine
-
Objective: To evaluate the effects of donitriptan on physiological processes relevant to migraine pathophysiology.
-
Methodology (Example: Neurogenic Plasma Extravasation Model):
-
Animal Model: Anesthetized guinea pigs or rats were used.
-
Surgical Preparation: The trigeminal ganglion was exposed.
-
Induction of Neurogenic Inflammation: The trigeminal ganglion was electrically stimulated to induce the release of vasoactive neuropeptides, leading to plasma protein extravasation in the dura mater.
-
Measurement of Plasma Extravasation: A dye (e.g., Evans blue) that binds to albumin was injected intravenously. After stimulation, the amount of dye leakage into the dura mater was quantified, serving as a measure of neurogenic inflammation.
-
Drug Administration: Donitriptan or a vehicle control was administered prior to trigeminal stimulation to assess its ability to inhibit plasma extravasation.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of donitriptan and a typical experimental workflow for assessing its preclinical efficacy.
Caption: Triptan Signaling Pathway
References
A Comparative Guide to Donitriptan and Lasmiditan: Focus on 5-HT1F Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of donitriptan and lasmiditan, with a specific focus on their interaction with the 5-hydroxytryptamine 1F (5-HT1F) receptor, a key target in migraine therapy. This document synthesizes available experimental data to illuminate the distinct pharmacological profiles of these two compounds.
Introduction
Donitriptan and lasmiditan are both serotonin (5-HT) receptor agonists investigated for the acute treatment of migraine. However, they exhibit fundamentally different mechanisms of action centered on their selectivity for different 5-HT receptor subtypes. Lasmiditan is a first-in-class, highly selective 5-HT1F receptor agonist, representing a novel therapeutic approach that avoids the vasoconstrictive effects associated with traditional triptans. Donitriptan, conversely, is characterized as a high-efficacy agonist primarily targeting the 5-HT1B and 5-HT1D receptors, the same receptors targeted by the triptan class of drugs. Understanding their differential engagement of the 5-HT1F receptor is critical for appreciating their therapeutic potential and safety profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for donitriptan and lasmiditan, focusing on their binding affinities and functional potencies at various serotonin receptors.
Table 1: Binding Affinities (Ki/pKi) at Human Serotonin Receptors
| Receptor Subtype | Donitriptan | Lasmiditan |
| 5-HT1A | - | >500 nM[1] |
| 5-HT1B | pKi: 9.4[2] | Ki: 1043 nM[3] |
| 5-HT1D | pKi: 9.3[2] | Ki: 1357 nM[3] |
| 5-HT1E | - | - |
| 5-HT1F | Low affinity (exact value not reported)[4] | Ki: 2.21 nM [3] |
| 5-HT2A | - | >500 nM[1] |
| 5-HT2B | - | >500 nM[1] |
| 5-HT2C | - | >500 nM[1] |
| 5-HT7 | - | >500 nM[1] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates higher binding affinity. Ki values for lasmiditan at receptors other than 5-HT1F are reported to be greater than 500 nM, indicating very low affinity[1]. While a precise Ki value for donitriptan at the 5-HT1F receptor is not consistently reported in the literature, it is generally characterized as having low affinity for this subtype[4].
Table 2: Functional Activity (Gi Recruitment Assay)
| Compound | Receptor Target | Potency (pEC50) | Efficacy (% of Serotonin) |
| Donitriptan | 5-HT1B | High (exact value variable) | High |
| 5-HT1D | High (exact value variable) | High | |
| 5-HT1F | Not reported | Not reported | |
| Lasmiditan | 5-HT1F | High (nanomolar efficacy)[3] | Agonist |
| 5-HT1B/1D | No discernible agonist activity[3] | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the affinity (Ki) of donitriptan and lasmiditan for the human 5-HT1F receptor and other 5-HT receptor subtypes.
Methodology:
-
Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human 5-HT receptor subtype of interest are cultured. The cells are harvested and homogenized in a cold buffer. The cell homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Competitive Binding: A fixed concentration of a specific radioligand (e.g., [3H]-LY334370 for 5-HT1F receptors) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound (donitriptan or lasmiditan).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound as an agonist or antagonist at a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway. 5-HT1F receptors are Gi-coupled, meaning their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To assess the ability of donitriptan and lasmiditan to activate the 5-HT1F receptor and modulate cAMP production.
Methodology:
-
Cell Culture: A cell line expressing the human 5-HT1F receptor is cultured in appropriate media.
-
Forskolin Stimulation: To measure the inhibitory effect of a Gi-coupled receptor agonist, intracellular cAMP levels are first stimulated using forskolin, a direct activator of adenylyl cyclase.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (donitriptan or lasmiditan) in the presence of forskolin.
-
Cell Lysis and cAMP Measurement: After a specific incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The concentration-response curve for the inhibition of forskolin-stimulated cAMP production is plotted, and the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) is determined.
Mandatory Visualization
Signaling Pathway of 5-HT1F Receptor Agonism
References
- 1. Structural basis for recognition of anti-migraine drug lasmiditan by the serotonin receptor 5-HT1F–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Lasmiditan mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of Donitriptan Hydrochloride: A Comparative Guide for 5-HT1B/1D Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Donitriptan hydrochloride with other triptans, a class of drugs primarily used for the treatment of migraine headaches. The data presented herein, supported by experimental protocols and visual diagrams, is intended to assist researchers in understanding the pharmacological profile of Donitriptan as a potent and high-efficacy 5-HT1B/1D receptor agonist.
Comparative Analysis of Receptor Binding and Functional Potency
This compound distinguishes itself through its high affinity and robust functional activity at both the 5-HT1B and 5-HT1D receptors. The following tables summarize the in vitro pharmacological data for Donitriptan and a selection of comparator triptans.
Table 1: Receptor Binding Affinity (pKi) of Triptans at Human 5-HT1B and 5-HT1D Receptors
| Compound | pKi at 5-HT1B | pKi at 5-HT1D |
| Donitriptan | 9.4 | 9.3 |
| Sumatriptan | 7.32 | 8.30 |
| Zolmitriptan | 7.87 | 9.51 |
| Naratriptan | 8.05 | 8.80 |
| Rizatriptan | 7.08 | 8.11 |
| Eletriptan | 8.00 | 9.04 |
| Almotriptan | 7.08 | 7.75 |
| Frovatriptan | 7.98 | 8.36 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Agonist Potency (pEC50) of Triptans at Human 5-HT1B and 5-HT1D Receptors (cAMP Assay)
| Compound | pEC50 at 5-HT1B | pEC50 at 5-HT1D |
| Donitriptan | 9.96 | 9.51 |
| Sumatriptan | 7.32 | 8.30 |
| Zolmitriptan | 7.87 | 9.51 |
| Naratriptan | 8.05 | 8.80 |
| Rizatriptan | 7.08 | 8.11 |
| Eletriptan | 8.00 | 9.04 |
| Almotriptan | 7.08 | 7.75 |
| Frovatriptan | 7.98 | 8.36 |
Note: pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
Efficacy (Emax)
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize 5-HT1B/1D receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for a specific receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT1B or 5-HT1D receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in a binding buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [3H]-GR125743 for 5-HT1B/1D), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-radioactive ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of an agonist to activate a G-protein coupled receptor (GPCR) that is coupled to the inhibition of adenylyl cyclase, such as the 5-HT1B and 5-HT1D receptors.
1. Cell Culture and Plating:
-
Culture cells stably expressing the human 5-HT1B or 5-HT1D receptor.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.
2. Agonist Stimulation:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of the test agonist (e.g., this compound) in the presence of an adenylyl cyclase stimulator, such as forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.
3. Cell Lysis and cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the concentration of cAMP using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit. These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect) from the resulting dose-response curve.
Visualizing Key Processes
The following diagrams illustrate the signaling pathway of 5-HT1B/1D receptor agonists and the workflows of the key in vitro assays.
Caption: 5-HT1B/1D Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: cAMP Functional Assay Workflow
Comparative Analysis of Vasoconstrictor Properties: Donitriptan vs. Eletriptan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasoconstrictor properties of two 5-HT1B/1D receptor agonists, Donitriptan and Eletriptan. The information is compiled from preclinical and in vitro studies to assist researchers in understanding the pharmacological characteristics of these compounds.
Mechanism of Action: 5-HT1B/1D Receptor Agonism
Both Donitriptan and Eletriptan exert their primary therapeutic effect in migraine by acting as agonists at serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[1][2][3] Activation of these receptors leads to three key mechanisms in the treatment of migraine:
-
Vasoconstriction: Agonism of 5-HT1B receptors on the smooth muscle of dilated cranial blood vessels causes them to constrict.[3][4][5]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides.[1][3][5]
-
Inhibition of Nociceptive Neurotransmission: The drugs may also reduce pain signal transmission within the trigeminal nucleus caudalis.[4][5]
The vasoconstrictor activity, particularly in the cranial vasculature, is a hallmark of this class of drugs.
Caption: 5-HT1B receptor signaling pathway leading to vasoconstriction.
Quantitative Data Summary
The following tables summarize the receptor binding affinities and vasoconstrictor potencies of Donitriptan and Eletriptan from various in vitro studies.
Table 1: Receptor Binding Affinity
| Compound | Receptor | pKi |
| Donitriptan | 5-HT1B | 9.4[6][7] |
| 5-HT1D | 9.3[6][7] | |
| Eletriptan | 5-HT1B | ~8-9[4] |
| 5-HT1D | ~8-9[4] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Table 2: In Vitro Vasoconstrictor Potency
| Compound | Artery | pEC50 | Emax (%) |
| Donitriptan | Human Middle Meningeal | 9.07 ± 0.14[8] | 103 ± 8[8] |
| Human Coronary | 8.25 ± 0.16 / 5.60 ± 0.24a[8] | 29 ± 6[8] | |
| Eletriptan | Human Cerebral | ~7.3b[9] | N/A |
| Human Coronary | ~5.37b[4][9] | N/A | |
| Sumatriptan (Reference) | Human Middle Meningeal | 7.41 ± 0.08[8] | 110 ± 12[8] |
| Human Coronary | 5.71 ± 0.16[8] | 14 ± 2[8] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 indicates greater potency. Emax is the maximum response achievable by an agonist. aDonitriptan showed a biphasic concentration-response curve in the coronary artery, suggesting action at more than one receptor subtype.[8] bCalculated from EC50 values of ~50 nM for cerebral artery and 4299 nM for coronary artery.[4][9]
Experimental Protocols
The data presented above are derived from in vitro pharmacology experiments. Below are detailed methodologies typical for these types of studies.
Receptor Binding Affinity Assay
Objective: To determine the affinity of a compound for a specific receptor subtype.
Methodology:
-
Preparation of Cell Membranes: Cell lines (e.g., HeLa, C6) are genetically engineered to express high levels of the human recombinant 5-HT1B or 5-HT1D receptors.[2][10] The cells are cultured, harvested, and then homogenized to isolate the cell membranes, which contain the receptors.
-
Radioligand Binding: A known concentration of a radiolabeled ligand (e.g., [3H]eletriptan or [3H]sumatriptan) with high affinity for the target receptor is incubated with the cell membrane preparation.[10]
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (Donitriptan or Eletriptan). The test compound competes with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
In Vitro Vasoconstriction Assay (Isolated Tissue Bath)
Objective: To measure the contractile response of isolated blood vessels to a compound.
Methodology:
-
Tissue Procurement: Human blood vessels (e.g., middle meningeal artery, coronary artery) are obtained from surgical biopsies or post-mortem, with appropriate ethical approval.[8][11]
-
Preparation of Arterial Rings: The arteries are dissected into small ring segments (e.g., 4 mm in length).[11] In some cases, the endothelium may be mechanically removed to study the direct effect on the vascular smooth muscle.
-
Mounting in Organ Baths: The arterial rings are mounted in organ baths filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.
-
Isometric Tension Recording: The rings are connected to isometric force transducers, which measure changes in tension (contraction or relaxation). The resting tension is adjusted to an optimal level.
-
Viability Check: The viability of the arterial rings is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl).[11]
-
Cumulative Concentration-Response Curves: The test compound (Donitriptan or Eletriptan) is added to the organ bath in a cumulative manner, with increasing concentrations. The contractile response at each concentration is recorded until a maximal response is achieved.
-
Data Analysis: The contractile responses are typically expressed as a percentage of the maximum contraction induced by KCl. A concentration-response curve is plotted, and the pEC50 and Emax values are determined using non-linear regression analysis.[8][11]
Caption: Experimental workflow for in vitro vasoconstriction assay.
Discussion of Comparative Vasoconstrictor Properties
Based on the available in vitro data, Donitriptan demonstrates a higher binding affinity for both 5-HT1B and 5-HT1D receptors compared to Eletriptan, as indicated by its higher pKi values.[4][6][7]
In functional assays using human isolated arteries, Donitriptan is a significantly more potent vasoconstrictor of the middle meningeal artery than the reference triptan, sumatriptan, and appears to be more potent than eletriptan in cranial arteries.[8][9] Both Donitriptan and sumatriptan achieved a similar maximal contraction in the middle meningeal artery.[8]
A key aspect for the safety profile of triptans is their selectivity for cranial versus coronary arteries. Donitriptan showed a biphasic response in the human coronary artery, with a high-potency component (pEC50 ~8.25) and a lower-potency component.[8] Even with this high-potency component, the maximal contraction elicited by Donitriptan in the coronary artery was relatively small (29%).[8] Eletriptan is notably less potent in inducing vasoconstriction in the human coronary artery compared to the cerebral artery, indicating a degree of cranial selectivity.[4][9] While a direct comparison is challenging without a head-to-head study, both drugs demonstrate a degree of selectivity for the cranial vasculature over the coronary circulation, which is a desirable characteristic for minimizing cardiovascular side effects.[8][12] The results for Donitriptan suggest it would be effective in treating migraine attacks with a coronary side-effect profile similar to that of sumatriptan.[8]
References
- 1. [Pharmacological, pharmacokinetic and clinical profile of eletriptan (Relpax), a new triptan for migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Eletriptan in the management of acute migraine: an update on the evidence for efficacy, safety, and consistent response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparison of contractile responses to donitriptan and sumatriptan in the human middle meningeal and coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coronary vasoconstrictor potential of triptans: a review of in vitro pharmacologic data - PubMed [pubmed.ncbi.nlm.nih.gov]
Donitriptan's Attenuation of Capsaicin-Induced Vasodilation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of existing literature reveals that donitriptan, a potent 5-HT1B/1D receptor agonist, effectively inhibits capsaicin-induced vasodilation, a process heavily implicated in the pathophysiology of migraine. This guide provides a detailed comparison of donitriptan with other triptans, particularly sumatriptan, and outlines the experimental evidence supporting its mechanism of action. The data presented herein is crucial for researchers and drug development professionals in the field of migraine therapeutics.
Introduction to Capsaicin-Induced Vasodilation and Triptan Action
Capsaicin, the pungent component of chili peppers, activates the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor on sensory nerve fibers.[1][2] This activation triggers the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), which is a potent vasodilator and a key player in migraine attacks.[1][3][4][5][6] The resulting vasodilation is a hallmark of neurogenic inflammation.
Triptans, a class of drugs effective in aborting migraine headaches, are agonists for serotonin 5-HT1B and 5-HT1D receptors.[7][8] Their therapeutic effect is attributed to two primary mechanisms: direct vasoconstriction of dilated cranial blood vessels and inhibition of CGRP release from trigeminal nerve endings.[9][10]
Donitriptan: A Potent Inhibitor of Neurogenic Vasodilation
Donitriptan distinguishes itself from other triptans through its high efficacy and potency as a 5-HT1B/1D receptor agonist.[11][12] Experimental evidence strongly suggests that donitriptan's ability to inhibit capsaicin-induced vasodilation is primarily mediated by the 5-HT1B receptor, likely through a central mechanism.[13]
Comparative Efficacy: Donitriptan vs. Sumatriptan
A key study investigating the effects of intravenously administered donitriptan and sumatriptan on capsaicin-induced external carotid vasodilation in a canine model demonstrated a significant difference in their efficacy. Donitriptan significantly attenuated the vasodilator response to capsaicin, whereas sumatriptan did not show a similar inhibitory effect under the same experimental conditions.[13]
Table 1: Effect of Intravenous Donitriptan and Sumatriptan on Capsaicin-Induced Increases in External Carotid Blood Flow in Anesthetized Dogs
| Treatment (Intravenous) | Dose | Change in External Carotid Blood Flow (AUC % change from baseline) in response to Capsaicin (0.1 µg/kg/min) |
| Saline (Control) | - | 100 |
| Donitriptan | 30 µg/kg | 52 ± 11* |
| Sumatriptan | 300 µg/kg | 95 ± 15 |
| PNU-109291 (5-HT1D agonist) | 30 µg/kg | 103 ± 18 |
| PNU-142633 (5-HT1D agonist) | 300 µg/kg | 98 ± 12 |
*P<0.05 vs. saline control. Data adapted from Muñoz-Islas et al., 2006.[13]
Notably, neither donitriptan nor sumatriptan affected the vasodilator responses to direct administration of α-CGRP or acetylcholine, indicating that their inhibitory action is prejunctional, preventing the release of CGRP, rather than blocking its direct effect on blood vessels.[13]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of capsaicin-induced vasodilation and the experimental workflow used to evaluate the effects of donitriptan.
Caption: Capsaicin-induced vasodilation pathway.
Caption: Experimental workflow for evaluating drug effects.
Detailed Experimental Protocols
The primary study comparing donitriptan and sumatriptan utilized a well-established in vivo model.[13]
Animal Model:
-
59 vagosympathectomized mongrel dogs of either sex were used.
-
Animals were anesthetized with sodium pentobarbitone.
Hemodynamic Measurements:
-
Arterial blood pressure and heart rate were continuously recorded.
-
External carotid blood flow was measured using a precalibrated flow probe placed around the common carotid artery, with the internal carotid and occipital branches ligated.
Drug Administration:
-
Agonists (capsaicin, α-CGRP, acetylcholine) were infused into the thyroid artery.
-
Test compounds (donitriptan, sumatriptan, etc.) or saline were administered intravenously.
Experimental Procedure:
-
Baseline hemodynamic parameters were established.
-
Dose-response curves were generated for capsaicin, α-CGRP, and acetylcholine to determine doses that produced a 50-70% increase in external carotid blood flow without affecting systemic blood pressure or heart rate.
-
Following a stabilization period, a 10-minute intravenous infusion of the test compound or saline was administered.
-
The vasodilator challenges with capsaicin, α-CGRP, and acetylcholine were then repeated.
The Role of 5-HT1B vs. 5-HT1D Receptors
Further investigation into the mechanism of donitriptan's action revealed that the inhibitory effect on capsaicin-induced vasodilation was abolished by the selective 5-HT1B receptor antagonist, SB224289, but not by the 5-HT1D receptor antagonist, BRL15572.[13] This provides strong evidence that donitriptan's effect is mediated specifically through the 5-HT1B receptor.
In contrast, a separate study showed that intrathecally administered sumatriptan could inhibit capsaicin-induced vasodilation, also via a 5-HT1B receptor-mediated central mechanism.[9] The discrepancy in the findings with intravenous sumatriptan may be related to differences in drug penetration to the relevant sites of action when administered systemically versus directly into the central nervous system. Donitriptan's higher lipophilicity may allow for better access to these central sites even with intravenous administration.[13]
Alternative Mechanisms and Broader Context
While the CGRP-dependent pathway is a primary focus, it is important to note that capsaicin-induced vasodilation can be complex and may involve other mediators in different vascular beds.[14][15][16] However, in the context of cranial vasodilation relevant to migraine, the CGRP pathway is considered predominant.[3][4]
The development of CGRP receptor antagonists (gepants) and monoclonal antibodies targeting CGRP or its receptor has further solidified the importance of this pathway in migraine.[17] The capsaicin-induced dermal vasodilation model is now a recognized tool for the early clinical evaluation of CGRP receptor antagonists.[2][3][5][18]
Conclusion
References
- 1. Pharmacological characterisation of capsaicin-induced relaxations in human and porcine isolated arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcitonin gene-related peptide8-37 antagonizes capsaicin-induced vasodilation in the skin: evaluation of a human in vivo pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vasodilatation induced by capsaicin in rat mesenteric vessels is probably independent of nitric oxide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Donitriptan - Wikipedia [en.wikipedia.org]
- 9. Spinal sumatriptan inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A human trigeminovascular biomarker for antimigraine drugs: A randomised, double-blind, placebo-controlled, crossover trial with sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. Donitriptan, but not sumatriptan, inhibits capsaicin-induced canine external carotid vasodilatation via 5-HT1B rather than 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capsaicin-induced vasodilatation in human nasal vasculature is mediated by modulation of cyclooxygenase-2 activity and abrogated by sulprostone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Capsaicin Causes Vasorelaxation of Rat Aorta through Blocking of L-type Ca2+ Channels and Activation of CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 18. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Donitriptan Hydrochloride and Other Acute Migraine Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Donitriptan hydrochloride, an investigational 5-HT1B/1D receptor agonist, with other established and recently approved acute migraine treatments. While the clinical development of Donitriptan was discontinued after Phase II trials, available preclinical and Phase I data suggest a pharmacological profile of a potent and high-efficacy triptan.[1] This meta-analysis synthesizes available data to offer a comparative perspective on its potential therapeutic standing.
Mechanism of Action: The Triptan Pathway
Triptans, including Donitriptan, exert their therapeutic effect through agonism of serotonin 5-HT1B and 5-HT1D receptors.[2] This action is believed to mediate two key events in the amelioration of migraine:
-
Cranial Vasoconstriction: Activation of 5-HT1B receptors on smooth muscle cells of cranial blood vessels leads to their constriction, counteracting the vasodilation thought to contribute to migraine pain.
-
Inhibition of Neuropeptide Release: Agonism of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP).
Donitriptan was noted for its high affinity and near-full agonist activity at both 5-HT1B and 5-HT1D receptors, suggesting a potentially high intrinsic efficacy compared to other triptans.[2]
Comparative Efficacy of Acute Migraine Treatments
The following tables summarize key efficacy endpoints from clinical trials of various acute migraine medications. Due to the discontinuation of Donitriptan's development, no Phase III efficacy data is available. The presented data for Donitriptan is based on its preclinical and Phase I profile, suggesting high potency.
Table 1: Efficacy of Triptans
| Drug | Dose | 2-hour Pain Freedom | 2-hour Headache Relief | Sustained Pain Freedom (24h) |
| Donitriptan | - | Data not available | Data not available | Data not available |
| Sumatriptan | 100 mg | 28-31% | 56-62% | 20-22% |
| Zolmitriptan | 2.5 mg | 21-31% | 62-65% | 19-25% |
| Naratriptan | 2.5 mg | 17-23% | 48-50% | 25-28% |
| Rizatriptan | 10 mg | 33-40% | 67-71% | 24-28% |
| Almotriptan | 12.5 mg | 36% | 64% | 27% |
| Eletriptan | 40 mg | 34-37% | 65-67% | 21-24% |
| Frovatriptan | 2.5 mg | 23% | 46% | 20% |
Table 2: Efficacy of Ditans and Gepants
| Drug | Dose | 2-hour Pain Freedom | 2-hour Most Bothersome Symptom (MBS) Freedom |
| Lasmiditan | 100 mg | 28.2% | 40.9% |
| Lasmiditan | 200 mg | 32.2% | 40.7% |
| Rimegepant | 75 mg | 21.2% | 35.1% |
| Ubrogepant | 50 mg | 19.2% | 37.7% |
| Ubrogepant | 100 mg | 21.2% | 38.6% |
| Zavegepant (intranasal) | 10 mg | 24% | 40% |
Comparative Safety and Tolerability
Table 3: Common Adverse Events (Incidence >5% and greater than placebo)
| Drug | Common Adverse Events |
| Donitriptan | Data not available from patient trials |
| Triptans (class) | Dizziness, somnolence, fatigue, nausea, paresthesia, chest discomfort |
| Lasmiditan | Dizziness, fatigue, paresthesia, somnolence, nausea, vertigo |
| Rimegepant | Nausea |
| Ubrogepant | Nausea, somnolence, dry mouth |
| Zavegepant (intranasal) | Dysgeusia (altered taste), nasal discomfort, nausea |
Pharmacokinetic Profiles
Table 4: Comparative Pharmacokinetics
| Drug | Time to Peak Plasma Concentration (Tmax) | Half-life (t1/2) | Oral Bioavailability |
| Donitriptan | Data not available | Data not available | Data not available |
| Sumatriptan | 1.5 - 2.5 hours | ~2 hours | ~14% |
| Zolmitriptan | 1.5 - 2 hours | ~3 hours | ~40% |
| Naratriptan | 2 - 3 hours | ~6 hours | ~70% |
| Rizatriptan | 1 - 1.5 hours | ~2-3 hours | ~45% |
| Almotriptan | 1.5 - 3.5 hours | ~3-4 hours | ~70% |
| Eletriptan | ~1.5 hours | ~4 hours | ~50% |
| Frovatriptan | 2 - 4 hours | ~26 hours | ~20-30% |
| Lasmiditan | ~1.8 hours | ~5.7 hours | - |
| Rimegepant | ~1.5 hours | ~11 hours | - |
| Ubrogepant | ~1.5 hours | ~5-7 hours | - |
| Zavegepant (intranasal) | ~0.5 hours | ~6.5 hours | - |
Experimental Protocols
The clinical trials referenced in this guide generally adhere to the guidelines established by the International Headache Society (IHS) and regulatory bodies like the FDA.[3][4][5][6]
Key Experiment: Phase III Randomized, Double-Blind, Placebo-Controlled Trial for Acute Migraine Treatment
Objective: To evaluate the efficacy and safety of an investigational drug compared to placebo for the acute treatment of a single migraine attack.
Study Population:
-
Adult patients (18-65 years) with a history of migraine with or without aura for at least one year, as defined by IHS criteria.
-
Typically experience 2 to 8 migraine attacks per month.
-
Headache-free for at least 48 hours between attacks.
Study Design:
-
A multi-center, randomized, double-blind, placebo-controlled, parallel-group design.
-
Patients are randomized to receive the investigational drug at one or more dose levels or a matching placebo.
-
Treatment is self-administered at home to treat a single migraine attack of moderate to severe pain intensity.
Primary Efficacy Endpoints:
-
Pain Freedom at 2 hours post-dose: Proportion of patients with a reduction of headache pain from moderate or severe to no pain at 2 hours.[7]
-
Freedom from the Most Bothersome Symptom (MBS) at 2 hours post-dose: Proportion of patients who are free of their self-identified most bothersome symptom (from a choice of photophobia, phonophobia, or nausea) at 2 hours.[8]
Secondary Efficacy Endpoints:
-
Pain relief at 2 hours (reduction to mild or no pain).
-
Sustained pain freedom from 2 to 24 hours and 2 to 48 hours.
-
Absence of photophobia, phonophobia, and nausea at 2 hours.
-
Use of rescue medication within 24 and 48 hours.
Safety Assessments:
-
Incidence, severity, and type of treatment-emergent adverse events (TEAEs).
-
Vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Logical Comparison of Treatment Classes
The landscape of acute migraine treatment has evolved from triptans to include newer classes like ditans and gepants, each with a distinct mechanism and clinical profile.
References
- 1. Donitriptan (Pierre Fabre) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donitriptan - Wikipedia [en.wikipedia.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ihs-headache.org [ihs-headache.org]
- 6. Guidelines of the International Headache Society for controlled trials of acute treatment of migraine attacks in adults: Fourth edition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy endpoints in migraine clinical trials: the importance of assessing freedom from pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of rimegepant for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Donitriptan Hydrochloride
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Donitriptan hydrochloride, a 5-HT1B/1D agonist used in migraine research, requires careful handling and disposal due to its toxicological profile.[1][2] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination.
Hazard Profile of this compound
This compound is classified as a hazardous substance. It is toxic if swallowed, harmful in contact with skin or if inhaled, and can cause significant skin and eye irritation.[1] Additionally, it may lead to respiratory irritation.[1] These properties necessitate the use of appropriate personal protective equipment (PPE) and stringent disposal procedures.
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed[1] |
| Acute Dermal Toxicity | Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | May cause respiratory irritation[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations and minimize exposure risks.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols.
2. Waste Segregation and Containment: Proper segregation of chemical waste is crucial.
-
Place all solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) into a designated, clearly labeled hazardous waste container.
-
This container should be black for RCRA hazardous pharmaceutical waste.
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not mix this compound waste with other incompatible waste streams.
3. Labeling: The hazardous waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic")
-
The date the waste was first added to the container.
4. Storage: Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company.
-
Incineration is the most common and required method for treating hazardous pharmaceutical waste.[3]
-
Crucially, do not dispose of this compound down the drain or in regular trash. [1][4] This practice is prohibited for hazardous pharmaceuticals under EPA regulations and can lead to environmental contamination.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of hazardous pharmaceutical waste, including this compound, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][5] The EPA's regulations, particularly Subpart P, provide specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, which are also best practices for research laboratories.[3][6] These regulations prohibit the sewering of hazardous pharmaceutical waste.[3] It is imperative that all laboratory personnel handling such substances are trained on these regulations and the facility's specific waste management plan.[3]
References
Safeguarding Your Research: Personal Protective Equipment Protocols for Donitriptan Hydrochloride
For Immediate Implementation: This document provides critical safety and operational guidance for the handling and disposal of Donitriptan hydrochloride, a 5-HT1B/1D agonist intended for research purposes only.[1] Adherence to these protocols is essential to mitigate risks, including acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[2]
This compound is classified as toxic if swallowed, harmful in contact with skin or if inhaled, and can cause serious skin and eye irritation.[2] It may also cause respiratory irritation.[2] Therefore, stringent safety measures must be observed to ensure the well-being of all laboratory personnel.
Engineering Controls and Safe Handling
Prior to handling, ensure that engineering controls are in place and functioning correctly. A certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) should be used for all manipulations of this compound powder to minimize inhalation exposure.[3][4] The work surface should be covered with a disposable, absorbent, plastic-backed pad to contain any potential spills.[4] It is recommended to perform thorough dedusting of the work area.[2] Ensure good ventilation and exhaustion at the workplace.[2]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended PPE, and the accompanying workflow diagram provides a logical guide for its selection based on the handling procedure.
| PPE Component | Specification | Rationale |
| Hand Protection | Powder-free disposable nitrile gloves, minimum thickness of 4 mils.[5] | Protects against skin contact. Harmful if in contact with skin.[2] |
| Double gloving recommended, especially with potential for leaking or splashing.[5] | Increases resistance to permeation.[5] | |
| Eye and Face Protection | Safety goggles with side shields. | Protects against dust particles and splashes. Causes serious eye irritation.[2] |
| Face shield (in addition to goggles).[3] | Recommended when there is a risk of splashing or aerosolization to provide full facial protection.[3][4] | |
| Respiratory Protection | NIOSH-certified respirator (e.g., N95 or higher). | Required when handling outside of a ventilated cabinet or when engineering controls are insufficient. May cause respiratory irritation.[2][3] |
| Body Protection | Cuffed, fluid-resistant gown.[5] | Protects skin and personal clothing from contamination. |
| Impervious protective clothing and boots. | Recommended for large-scale operations or spill cleanup. | |
| Hair and Shoe Covers | Disposable hair and shoe covers.[3] | Minimizes the spread of contamination.[3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Experimental Protocols
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Keep the person warm and seek medical attention if symptoms persist.[2] In case of unconsciousness, place the patient in a stable side position for transportation.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water.[2]
-
Eye Contact: Rinse the opened eye for several minutes under running water. If symptoms persist, consult a doctor.[2]
-
Ingestion: Do not induce vomiting. Call for immediate medical help.[2]
Spill Response:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or if there is a risk of significant aerosolization.
-
Don the appropriate high-risk PPE, including a respirator, double gloves, a gown, and eye/face protection.
-
Contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
Disposal Plan:
All disposable PPE, including gloves, gowns, and shoe covers, that has come into contact with this compound must be disposed of as hazardous waste.[5] Place contaminated items in a designated, sealed biohazard box or container.[5] Reusable items, such as goggles, must be thoroughly cleaned with detergent and rinsed before reuse.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
